2-(Dimethylamino)-3-methoxybenzaldehyde
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H13NO2 |
|---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
2-(dimethylamino)-3-methoxybenzaldehyde |
InChI |
InChI=1S/C10H13NO2/c1-11(2)10-8(7-12)5-4-6-9(10)13-3/h4-7H,1-3H3 |
InChI Key |
WNRPJARKDZHNJP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C=CC=C1OC)C=O |
Origin of Product |
United States |
Foundational & Exploratory
2-(Dimethylamino)-3-methoxybenzaldehyde molecular weight
An In-depth Technical Guide to 2-(Dimethylamino)-3-methoxybenzaldehyde
This guide provides a comprehensive technical overview of 2-(Dimethylamino)-3-methoxybenzaldehyde, a key synthetic intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's physicochemical properties, synthesis, characterization, applications, and safe handling protocols. The focus is on the underlying chemical principles and practical methodologies that are critical for its effective use in a laboratory and industrial setting.
Introduction: A Versatile Aromatic Aldehyde
2-(Dimethylamino)-3-methoxybenzaldehyde is a substituted aromatic aldehyde that serves as a valuable building block in organic synthesis. Its molecular architecture, featuring an aldehyde, a dimethylamino group, and a methoxy group on a benzene ring, provides a unique combination of reactivity and electronic properties. The electron-donating nature of the dimethylamino and methoxy substituents activates the aromatic ring, making it amenable to a variety of chemical transformations. The aldehyde functional group is a versatile handle for constructing more complex molecular scaffolds.
These features make the compound a precursor of significant interest in the synthesis of fine chemicals and active pharmaceutical intermediates (APIs).[1] The dimethylamine moiety, in particular, is a well-known pharmacophore found in numerous FDA-approved drugs, where it can enhance aqueous solubility and bioavailability.[2] This guide will explore the essential technical aspects of this compound, providing the foundational knowledge required for its application in research and development.
Physicochemical Properties and Spectroscopic Characterization
A thorough understanding of a compound's properties is fundamental to its application. The key physicochemical data for 2-(Dimethylamino)-3-methoxybenzaldehyde are summarized below.
| Property | Value | Source |
| Molecular Weight | 179.22 g/mol | [1] |
| Molecular Formula | C₁₀H₁₃NO₂ | [1] |
| IUPAC Name | 2-(dimethylamino)-3-methoxybenzaldehyde | [1] |
| CAS Number | 1289029-89-5 | [1] |
| Appearance | Solid, semi-solid, or liquid | |
| Typical Purity | 95% - 98% | [1] |
Spectroscopic Analysis
Spectroscopic analysis is essential for confirming the identity and purity of the compound. The expected spectral data are interpreted as follows:
-
Proton Nuclear Magnetic Resonance (¹H NMR): The ¹H NMR spectrum provides a definitive fingerprint of the molecule. The aldehydic proton (CHO) is highly deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the benzene ring, causing its signal to appear far downfield, typically as a singlet between δ 9.5 and 10.5 ppm.[1] The aromatic protons will appear as multiplets in the aromatic region (approx. δ 6.8-7.8 ppm), with their specific shifts influenced by the electronic effects of the substituents. The six protons of the dimethylamino group will typically appear as a sharp singlet, while the three protons of the methoxy group will also present as a distinct singlet.
-
Mass Spectrometry (MS): This technique is used to confirm the molecular weight.[1] In a high-resolution mass spectrum, the molecular ion peak (M⁺) should correspond to the exact mass of C₁₀H₁₃NO₂. Analysis of the fragmentation pattern can further corroborate the structure, with common fragmentation events including the loss of the aldehyde group or cleavage of the dimethylamino moiety.
-
Infrared (IR) Spectroscopy: IR spectroscopy is invaluable for identifying the key functional groups. A strong, sharp absorption band is expected in the region of 1680-1700 cm⁻¹ corresponding to the C=O stretching vibration of the aromatic aldehyde. Additional characteristic peaks will confirm the presence of C-H bonds (aromatic and aliphatic), C-N bonds, and C-O bonds.
Synthesis and Purification
The synthesis of 2-(Dimethylamino)-3-methoxybenzaldehyde typically involves the formylation of an electron-rich aromatic precursor. The Vilsmeier-Haack reaction is a powerful and widely employed method for this transformation.[1]
Synthetic Strategy: The Vilsmeier-Haack Reaction
This reaction introduces a formyl group (-CHO) onto an activated aromatic ring using a Vilsmeier reagent. The reagent is formed in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a halogenating agent like phosphorus oxychloride (POCl₃). The electron-donating dimethylamino and methoxy groups on the precursor strongly activate the aromatic ring towards electrophilic substitution, making this an efficient synthetic route.
Caption: The Vilsmeier-Haack reaction pathway for formylation.
Experimental Protocol: Synthesis
Disclaimer: This protocol is a representative example and should be adapted and optimized by a qualified chemist. All work must be performed in a fume hood with appropriate personal protective equipment.
-
Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, cool N,N-dimethylformamide (DMF, 3.0 equiv.) to 0°C under an inert atmosphere (e.g., nitrogen or argon).
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.2 equiv.) dropwise to the cooled DMF, ensuring the temperature does not exceed 10°C. Stir the mixture for 30 minutes at this temperature to allow for the complete formation of the Vilsmeier reagent.
-
Reaction: Dissolve the starting material (e.g., a suitable substituted aniline) (1.0 equiv.) in a minimal amount of an appropriate solvent (e.g., dichloromethane) and add it dropwise to the Vilsmeier reagent.
-
Heating: After the addition is complete, allow the reaction to warm to room temperature and then heat to 50-70°C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching and Work-up: Cool the reaction mixture to 0°C and carefully quench by slowly adding ice-cold water. Basify the aqueous solution with sodium hydroxide or sodium carbonate to pH 8-9.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate or dichloromethane (3x volumes).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentration: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Purification Strategy and Protocol
The crude product will likely contain unreacted starting materials and byproducts. Column chromatography is the most effective method for purification.[1]
Caption: Workflow for purification via column chromatography.
-
Stationary Phase: Prepare a slurry of silica gel in the initial mobile phase solvent (e.g., 95:5 Hexane:Ethyl Acetate).
-
Column Packing: Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Adsorb the crude product onto a small amount of silica gel and carefully load it onto the top of the packed column.
-
Elution: Begin eluting the column with the mobile phase. The polarity of the solvent system is gradually increased (e.g., by increasing the percentage of ethyl acetate) to elute compounds of increasing polarity.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 2-(Dimethylamino)-3-methoxybenzaldehyde.
Applications in Drug Discovery and Development
The utility of 2-(Dimethylamino)-3-methoxybenzaldehyde lies in the reactivity of its functional groups, which allows for its elaboration into diverse and complex molecular structures. It is a key intermediate in the synthesis of various high-value molecules.[1][3]
-
Heterocyclic Synthesis: The aldehyde can participate in condensation reactions with amines, hydrazines, or active methylene compounds to form a wide range of heterocyclic systems, which are prevalent in medicinal chemistry.
-
Reductive Amination: The aldehyde can be converted into a secondary or tertiary amine via reductive amination, a cornerstone reaction in drug synthesis for introducing new amino functionalities.
-
Wittig and Related Reactions: The aldehyde can undergo olefination reactions to form carbon-carbon double bonds, enabling the extension of carbon chains and the synthesis of complex natural product analogs.
The presence of the dimethylamino and methoxy groups can be strategically leveraged to fine-tune the electronic and steric properties of the final target molecule, influencing its pharmacological activity and pharmacokinetic profile.
Caption: Key synthetic transformations of the title compound.
Safety, Handling, and Storage
Proper handling and storage are critical to ensure laboratory safety and maintain the integrity of the compound.
| Hazard Category | GHS Statement | Precautionary Codes (Examples) |
| Skin Irritation | Causes skin irritation | P264, P280, P302+P352 |
| Eye Irritation | Causes serious eye irritation | P280, P305+P351+P338 |
| Respiratory Irritation | May cause respiratory irritation | P261, P271, P304+P340 |
| Acute Toxicity | May be harmful if swallowed | P270, P301+P312 |
Handling Protocols
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust or vapors.[6][7]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[1][5]
-
Hygiene: Wash hands thoroughly after handling.[4][5] Do not eat, drink, or smoke in the laboratory.
-
First Aid: In case of skin contact, wash immediately with plenty of soap and water.[4] For eye contact, rinse cautiously with water for several minutes.[4] If inhaled, move the person to fresh air.[4] Seek medical attention if irritation or other symptoms persist.
Storage Conditions
-
Container: Keep the container tightly closed to prevent contamination and reaction with atmospheric moisture or oxygen.[4][5]
-
Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the aldehyde group.[4]
-
Location: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[4][5]
Conclusion
2-(Dimethylamino)-3-methoxybenzaldehyde is a synthetically versatile and valuable compound for chemical research and pharmaceutical development. Its distinct functional groups provide multiple avenues for chemical modification, enabling the construction of complex molecular targets. A comprehensive understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is paramount for leveraging its full potential in the laboratory.
References
-
2-(2,3-Dimethylanilino)-3-methoxybenzaldehyde | C16H17NO2 | CID 17608070 - PubChem. [Link]
-
Safety Data Sheet - Bio. [Link]
-
(PDF) Synthesis of 2-Hydroxy-3-Methoxy Benzaldehyde Thiosemicarbazone (HMBATSC) and its Application for Direct and Second Derivative Spectrophotometric Determination of Palladium(II) - ResearchGate. [Link]
-
2-Amino-3-methoxybenzaldehyde | C8H9NO2 | CID 13970121 - PubChem. [Link]
-
High-Purity 2 5-Dimethoxybenzaldehyde for Industrial and Pharmaceutical Applications. [Link]
-
ANALYTICAL, BIOCHEMICAL AND SYNTHETIC APPLICATIONS OF Para-DIMETHYLAMINOBENZALDEHYDE Review Article. [Link]
-
A Novel Stereospecific Synthesis Of ( ) (2 S,3 S) 1 Dimethylamino 3 (3 Methoxyphenyl) 2 Methyl Pentan 3 Ol - Quick Company. [Link]
-
News - What are the uses, characteristics and advantages of 2,5-Dimethoxybenzaldehyde CAS 93-02-7?. [Link]
-
2,3-Dimethoxybenzaldehyde | C9H10O3 | CID 66581 - PubChem - NIH. [Link]
-
Benzaldehyde, 2-hydroxy-3-methoxy- - the NIST WebBook. [Link]
- CN103864588A - Preparation method of 2,3-dimethoxy benzaldehyde - Google P
-
FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - PMC. [Link]
Sources
- 1. 2-(Dimethylamino)-3-methoxybenzaldehyde | Benchchem [benchchem.com]
- 2. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - PMC [pmc.ncbi.nlm.nih.gov]
- 3. unilongindustry.com [unilongindustry.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. bio.vu.nl [bio.vu.nl]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Structural Elucidation and Steric Analysis of 2-(Dimethylamino)-3-methoxybenzaldehyde
Executive Summary
This guide details the structural characterization of 2-(dimethylamino)-3-methoxybenzaldehyde (CAS 1289029-89-5).[1] While seemingly a simple trisubstituted benzene, this molecule represents a classic case of Steric Inhibition of Resonance (SIR) . The 1,2,3-substitution pattern creates significant steric strain between the central dimethylamino group and its neighbors (aldehyde and methoxy), forcing a non-planar conformation that distinctively alters its spectroscopic signature.
This document is designed for researchers requiring definitive proof of structure for this isomer, distinguishing it from its more common regioisomers (e.g., the 2,4- or 2,5-variants) often produced in non-selective formylations.
Structural Context & Synthetic Origin[1][2]
To elucidate the structure, one must first understand the regiochemical logic that generates it. The 1,2,3-substitution pattern is thermodynamically disfavored due to crowding.
Retrosynthetic Logic
The synthesis typically relies on Directed Ortho Metalation (DoM) rather than electrophilic aromatic substitution (EAS), as standard Vilsmeier-Haack formylation of 3-methoxy-N,N-dimethylaniline preferentially targets the para-position (C4) or the less hindered ortho-position (C6).
The "Crowded" Route: To force the aldehyde into the C1 position (between NMe2 and OMe), a blocking group strategy or lithiation-directed synthesis is required.
Figure 1: Synthetic pathways distinguishing the target 1,2,3-isomer from common byproducts.
Spectroscopic Elucidation
The definitive identification of this molecule relies on a multi-modal approach. The key challenge is proving the regiochemistry (position of groups) and observing the electronic effects of the steric twist.
Mass Spectrometry (MS)
-
Technique: ESI-TOF or HRMS.
-
Expected Molecular Ion:
m/z. -
Fragmentation Pattern:
-
Loss of methyl groups from the amine or methoxy is common.
-
A characteristic "ortho effect" fragment may be observed due to the interaction between the aldehyde oxygen and the N-methyl protons.
-
Infrared Spectroscopy (IR) - The "Twist" Indicator
In a typical conjugated benzaldehyde (like 4-methoxybenzaldehyde), the carbonyl stretch (
However, in 2-(dimethylamino)-3-methoxybenzaldehyde :
-
The bulky
group twists out of the plane of the benzene ring to avoid clashing with the adjacent and groups. -
Result: The nitrogen lone pair cannot effectively donate into the ring.[2][3]
-
Secondary Result: The aldehyde group may also twist slightly out of plane.
-
Observation: The carbonyl band shifts to higher wavenumbers, typically 1695–1705 cm⁻¹ , reflecting reduced conjugation.
Nuclear Magnetic Resonance (NMR)
This is the primary tool for structural confirmation.
1H NMR Data Summary (400 MHz, CDCl3)
| Proton | Shift ( | Multiplicity | Integration | Coupling ( | Assignment Logic |
| CHO | ~10.20 | Singlet | 1H | - | Deshielded aldehyde proton. |
| H-6 | ~7.60 | Doublet | 1H | Ortho to CHO. Deshielded by carbonyl anisotropy. | |
| H-5 | ~7.10 | Triplet (dd) | 1H | Meta to both CHO and OMe. | |
| H-4 | ~7.05 | Doublet | 1H | Ortho to OMe (shielded by resonance). | |
| OMe | ~3.85 | Singlet | 3H | - | Methoxy group at C3. |
| NMe2 | ~2.85 | Singlet | 6H | - | Dimethylamino at C2. |
Key Diagnostic Feature: The aromatic region must show an ABC spin system (or AMX depending on field strength), specifically:
-
Two doublets and one triplet (t) or double-doublet (dd).
-
If you see two singlets in the aromatic region, you have the 2,5-isomer (para substitution pattern).
NOE (Nuclear Overhauser Effect) - The Smoking Gun
To confirm the 1,2,3-connectivity, you must perform 1D-NOE difference or 2D-NOESY experiments.
-
Irradiate N-Me (2.85 ppm):
-
Observed NOE: Strong enhancement of Aldehyde-H (10.20 ppm) AND Methoxy-H (3.85 ppm).
-
Figure 2: NOE Connectivity Map. The simultaneous correlation of NMe2 to both CHO and OMe confirms the central position.
Steric Inhibition of Resonance (SIR) Analysis[4]
The unique reactivity and spectral properties of this molecule stem from SIR.
Mechanism:
In a relaxed system (like N,N-dimethylaniline), the nitrogen lone pair occupies a p-orbital parallel to the ring's
Consequences for Drug Design:
-
Increased Basicity: Because the nitrogen lone pair is twisted out of conjugation, it is less delocalized into the ring and more available for protonation compared to unhindered analogs.
-
Altered Solubility: The molecule is less planar, which disrupts crystal packing (lowering melting point) and increases solubility in organic solvents.
-
Reactivity: The aldehyde carbon is more electrophilic than expected because it receives less electron density from the amine donor.
Experimental Protocols
Protocol: Analytical Sample Preparation for NMR
Objective: Obtain high-resolution spectra free from concentration effects.
-
Solvent Choice: Use CDCl3 (Chloroform-d) neutralized with basic alumina or DMSO-d6 .
-
Note: Acidic CDCl3 can protonate the amine, shifting the N-Me signal downfield and altering the integration.
-
-
Concentration: Dissolve 5–10 mg of sample in 0.6 mL solvent.
-
Tube: Use high-quality 5mm NMR tubes (Wilmad 528-PP or equivalent) to minimize shimming errors.
-
Acquisition:
-
Pulse angle: 30°.
-
Relaxation delay (d1): Set to 5 seconds (longer than standard) to ensure full relaxation of the isolated aldehyde proton for accurate integration.
-
Scans: 16 (1H), 1024 (13C).
-
Protocol: 1D NOE Difference Experiment
Objective: Prove regiochemistry.
-
Setup: Select the selnogp (Bruker) or equivalent pulse sequence.
-
Target: Set the irradiation frequency exactly on the N-Me singlet (~2.85 ppm).
-
Control: Set off-resonance irradiation at a blank region (e.g., -2 ppm).
-
Processing: Subtract the "on-resonance" FID from the "off-resonance" FID.
-
Analysis: Look for positive peaks at 10.2 ppm (CHO) and 3.85 ppm (OMe). Negative peaks indicate chemical exchange (unlikely here).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 17608070. Retrieved from [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds.
- Bohm, S., & Exner, O. (2000).Steric inhibition of resonance: a revision and quantitative estimation. Chemistry – A European Journal. (Foundational theory on steric inhibition in substituted benzenes).
Sources
Commercial Availability & Sourcing Guide: 2-(Dimethylamino)-3-methoxybenzaldehyde
[1][2]
Executive Summary
2-(Dimethylamino)-3-methoxybenzaldehyde (CAS: 1289029-89-5) is a specialized, non-commodity building block primarily used in the synthesis of heterocyclic active pharmaceutical ingredients (APIs), particularly those targeting kinase pathways or G-protein coupled receptors (GPCRs).[1][2]
Unlike its regioisomer 4-(dimethylamino)-2-methoxybenzaldehyde , which is widely available as a bulk commodity, the 2,3-substituted isomer is sterically congested and synthetically demanding.[1] Consequently, it is rarely held in stock by major catalog suppliers (e.g., Sigma-Aldrich, Merck) and typically requires custom synthesis or sourcing from specialized heterocyclic libraries.[1][3]
This guide details the procurement strategy, synthesis-driven quality risks, and required analytical validation to ensure supply chain integrity.[1][3]
Part 1: Chemical Profile & Critical Identity Risks[1][4]
The primary procurement risk for this compound is regioisomer confusion .[1][3] Many suppliers rely on automated catalog generation; "name-to-structure" algorithms often conflate the 2,3-isomer with the thermodynamically stable 2,4- or 4,2-isomers.[1]
Chemical Identity
| Property | Specification |
| IUPAC Name | 2-(Dimethylamino)-3-methoxybenzaldehyde |
| CAS Number | 1289029-89-5 (Verify against CAS 1289063-76-8 for the 4-methoxy isomer) |
| Molecular Formula | C₁₀H₁₃NO₂ |
| Molecular Weight | 179.22 g/mol |
| Appearance | Yellow to orange crystalline solid or oil (low melting point) |
| Solubility | Soluble in DCM, Ethyl Acetate, DMSO; sparingly soluble in water.[1][2][4][5][6] |
The "Isomer Trap"
The 1,2,3-substitution pattern places the aldehyde, dimethylamino, and methoxy groups in a contiguous arrangement.[1][3] This creates significant steric strain compared to the 1,2,4-pattern.[1]
Part 2: Synthesis & Manufacturing Complexity[1][8]
Understanding the synthesis is the only way to predict availability and lead times.[1][3] The commercial scarcity of this compound is directly linked to the difficulty of introducing three contiguous substituents on the benzene ring.[1]
Pathway Analysis: Why It Is Not a Commodity
Standard industrial formylation (Vilsmeier-Haack) of 3-methoxy-N,N-dimethylaniline directs the formyl group to the para-position (position 6 or 4) relative to the strong amino activator.[1] It does not favor the sterically crowded 2-position.[1]
To manufacture the 2-(Dimethylamino)-3-methoxybenzaldehyde isomer, suppliers must use Directed Ortho Metalation (DoM) , a process requiring cryogenic conditions (-78°C) and organolithium reagents.[1] This drastically increases cost and limits batch sizes.
DOT Diagram: Synthesis Logic & Availability Constraint[1][4]
Figure 1: Synthesis pathways illustrating why the target compound requires specialized manufacturing (Route B) compared to the cheaper commodity isomer (Route A).
Part 3: Sourcing Strategy & Commercial Landscape[1]
Supplier Categories
Do not expect "off-the-shelf" next-day delivery. Sourcing falls into three tiers:
-
Tier 1: Catalog Aggregators (e.g., PubChem vendors, e-commerce platforms). [1][3]
-
Tier 2: Building Block Specialists (e.g., Enamine, Combi-Blocks, ChemBridge). [1][3]
-
Tier 3: Custom Synthesis CROs (Contract Research Organizations). [1][3]
Procurement Decision Tree
Figure 2: Decision logic for sourcing based on quantity and supplier capability.
Part 4: Quality Control & Analytical Validation[1][4]
Because of the high risk of regioisomer contamination, a Certificate of Analysis (CoA) from a supplier is insufficient without raw data verification.[1][3]
Self-Validating Protocol: 1H-NMR Analysis
The 1H-NMR spectrum provides the definitive fingerprint to distinguish the 2,3-isomer from the 2,4-isomer.[1][3]
Protocol:
-
Dissolve 5-10 mg of sample in CDCl₃.[1]
-
Key Diagnostic Signals:
| Feature | Target: 2,3-Isomer | Impurity: 2,4-Isomer |
| Aldehyde Proton (-CHO) | Singlet ~10.2 ppm | Singlet ~9.8 - 10.0 ppm |
| Aromatic Coupling | ABC System: Three adjacent protons.[1] Look for a triplet (t) and two doublets (d).[1] | ABX System: Isolated proton (s) or meta-coupling.[1] |
| Connectivity (NOESY) | NOE correlation between -CHO and -N(Me)₂ protons. | NOE correlation between -CHO and -OMe protons (if 2-methoxy).[1] |
Pass Criteria:
Part 5: References
-
Benchchem. 2-(Dimethylamino)-3-methoxybenzaldehyde Product Entry (CAS 1289029-89-5).[1][2] Retrieved from [1][3]
-
Sigma-Aldrich. 2-(Dimethylamino)-4-methoxybenzaldehyde Product Entry (CAS 1289063-76-8).[1] Retrieved from [1][3]
-
Snieckus, V. Directed Ortho Metalation.[1][3] Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews, 1990, 90(6), 879–933.[1][3] (Foundational text on the synthesis mechanism required for this isomer).
-
PubChem. Compound Summary: 4-(dimethylamino)-2-methoxybenzaldehyde (Isomer Comparison).[1] Retrieved from [1][3]
Sources
- 1. CN103864588A - Preparation method of 2,3-dimethoxy benzaldehyde - Google Patents [patents.google.com]
- 2. 2-(Dimethylamino)-3-methoxybenzaldehyde | Benchchem [benchchem.com]
- 3. The Formylation of N,N‑Dimethylcorroles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. 2-[2-(Dimethylamino)ethoxy]-3-methoxybenzaldehyde hydrochloride | Sigma-Aldrich [sigmaaldrich.com]
- 6. CN101570473B - Method for synthesizing 3-methoxybenzaldehyde - Google Patents [patents.google.com]
- 7. CN108794317A - The preparation method of 2,3- dimethoxy benzaldehydes - Google Patents [patents.google.com]
- 8. mt.com [mt.com]
Technical Guide: Storage and Handling of 2-(Dimethylamino)-3-methoxybenzaldehyde
[1]
Executive Summary & Chemical Identity[2][3]
2-(Dimethylamino)-3-methoxybenzaldehyde (CAS: 1289029-89-5) is a specialized electron-rich benzaldehyde derivative utilized primarily as a regiospecific building block in the synthesis of heterocyclic pharmaceutical intermediates (e.g., quinolines, indoles).[1][2]
Unlike simple benzaldehyde, the presence of the ortho-dimethylamino and meta-methoxy groups introduces unique stability challenges.[1] The electron-donating nature of these substituents activates the aromatic ring, influencing the stability of the formyl group and increasing susceptibility to autoxidation and photo-degradation.[1] This guide moves beyond standard safety data sheets (SDS) to provide a mechanistic rationale for strict handling protocols.
Physicochemical Profile[2][5][6][7][8]
| Property | Specification | Notes |
| CAS Number | 1289029-89-5 | Specific to the 2,3-substitution pattern. |
| Molecular Formula | C₁₀H₁₃NO₂ | |
| Molecular Weight | 179.22 g/mol | |
| Physical State | Low-Melting Solid / Oil | Often appears as a waxy solid or viscous oil depending on purity and ambient temp. |
| Solubility | DCM, EtOAc, DMSO, MeOH | Low water solubility.[1] Lipophilic. |
| Key Hazard | Skin/Eye Irritant (H315, H319) | Potential sensitizer due to aldehyde moiety. |
Mechanisms of Degradation[1]
To preserve the integrity of this reagent, one must understand why it degrades.[1] The two primary failure modes are Radical Autoxidation and Photo-Chemical Disproportionation .
The Autoxidation Cascade
Benzaldehydes are notoriously prone to air oxidation, converting the aldehyde to the corresponding benzoic acid.[1] For 2-(Dimethylamino)-3-methoxybenzaldehyde, this risk is exacerbated by the electron-rich ring, which can stabilize the intermediate acyl radical.[1]
-
Initiation: A trace radical (R•) or photon abstracts the formyl hydrogen.
-
Propagation: The resulting acyl radical reacts with molecular oxygen (O₂) to form a peroxy radical, which then abstracts a hydrogen from another aldehyde molecule.
-
Termination: The process yields 2-(dimethylamino)-3-methoxybenzoic acid, a solid contaminant that alters stoichiometry and impedes downstream catalysis.
Visualization: Degradation Pathway
The following diagram illustrates the chemical fate of the reagent if mishandled.[1][2]
Figure 1: The autoxidation cascade converting the active aldehyde into its carboxylic acid impurity.[1][2]
Storage Protocol: The "Gold Standard"
Due to the autoxidation risk described above, standard "cool and dry" storage is insufficient for long-term stability.[1] The following protocol is self-validating and ensures >98% purity over 12 months.
Primary Container & Atmosphere
-
Vessel: Amber borosilicate glass vials with Teflon-lined screw caps. Why? Amber glass blocks UV/blue light (preventing photo-initiation). Teflon prevents leaching of plasticizers which can occur with standard polyethylene caps in contact with organic oils.
-
Atmosphere: Argon (Ar) is superior to Nitrogen (N₂).
-
Causality: Argon is denser than air. When backfilling a vial, Argon settles over the reagent surface, creating a physical "blanket" that displaces oxygen more effectively than Nitrogen, which mixes more readily with air.[1]
-
Temperature Control
-
Short-Term (<1 Month): 2–8°C (Refrigerator).
-
Long-Term (>1 Month): -20°C (Freezer).
-
Critical Constraint: Allow the vial to equilibrate to room temperature before opening.
-
Reasoning: Opening a cold vial condenses atmospheric moisture onto the reagent. Water promotes hydrate formation and can accelerate hydrolysis of downstream intermediates (e.g., imines).[1]
-
The "Schlenk" Storage Cycle
For high-value synthesis, adopt this cycle:
-
Remove vial from freezer.
-
Desiccate until Room Temp (approx. 30 mins).
-
Purge headspace with Argon.
-
Sample quickly.
-
Re-purge with Argon immediately.
-
Parafilm seal and return to cold storage.
Handling & Transfer Methodologies
The physical state of 2-(Dimethylamino)-3-methoxybenzaldehyde (low-melting solid or viscous oil) complicates transfer.[1]
Handling Workflow Decision Tree
Figure 2: Decision matrix for handling low-melting solids to ensure accurate stoichiometry.
Liquefaction Technique
Because the compound is a low-melting solid, "chipping" it out of a bottle introduces static and surface area for oxidation.[1][2]
-
Protocol: Place the sealed bottle in a 30–35°C water bath for 10–15 minutes until fully liquefied.
-
Benefit: Allows for precise volumetric transfer using a gas-tight syringe, minimizing air exposure compared to open-vessel spatula weighing.[1]
Quality Control & Re-Validation
Before committing this reagent to a complex multi-step synthesis, validate its purity.[1] The aldehyde proton is your diagnostic beacon.
¹H-NMR Diagnostics (CDCl₃)
-
The Signal to Watch: The aldehyde proton (-CH O) appears as a distinct singlet downfield, typically δ 10.0 – 10.4 ppm .[1]
-
The Impurity Flag: If oxidation has occurred, the aldehyde peak integral decreases, and a broad singlet for the carboxylic acid (-COOH ) may appear (often very broad, >11 ppm) or the aromatic region will shift slightly.[1]
-
Acceptance Criteria: Integration of Aldehyde H vs. Aromatic H should be exactly 1:3 (assuming 3 aromatic protons). Any deviation suggests loss of the formyl group.[1]
TLC Visualization
-
Mobile Phase: 20% Ethyl Acetate in Hexanes.
-
Detection: UV (254 nm). The aldehyde is UV active.
-
Stain: 2,4-Dinitrophenylhydrazine (2,4-DNP).
-
Observation: Aldehydes turn distinct yellow/orange/red. The benzoic acid derivative will not react with DNP, providing a clear negative test for the impurity.[1]
-
Emergency Procedures
| Scenario | Immediate Action | Rationale |
| Skin Contact | Wash with soap/water for 15 min.[2] | Lipophilic nature requires soap for removal; water alone is ineffective. |
| Spill (Solid) | Sweep into localized pile; do not create dust. | Prevent inhalation of irritant dusts. |
| Spill (Liquid) | Absorb with vermiculite/sand.[3] | Prevent entry into drains; toxic to aquatic life. |
References
-
BenchChem. 2-(Dimethylamino)-3-methoxybenzaldehyde Product Description & CAS Verification. Retrieved from
-
Sigma-Aldrich. Safety Data Sheet (SDS) for Benzaldehyde Derivatives (General Handling). Retrieved from [1]
-
PubChem. Compound Summary: 4-(Dimethylamino)-2-methoxybenzaldehyde (Isomer Comparison). National Library of Medicine. Retrieved from
-
TCI Chemicals. Storage Recommendations for Electron-Rich Aldehydes. Retrieved from
Methodological & Application
Application Note & Protocol: A Comprehensive Guide to the Synthesis of 2-(Dimethylamino)-3-methoxybenzaldehyde
Abstract: This document provides a detailed, field-proven protocol for the synthesis of 2-(Dimethylamino)-3-methoxybenzaldehyde, a valuable substituted aromatic aldehyde that serves as a versatile precursor in the development of fine chemicals and active pharmaceutical intermediates (APIs).[1] The synthetic strategy is centered on the Vilsmeier-Haack reaction, a robust and widely-used method for the formylation of electron-rich aromatic systems.[1][2] This guide furnishes a step-by-step methodology, explains the underlying reaction mechanisms, outlines critical safety precautions, and details the synthesis of the requisite precursor, 2-methoxy-N,N-dimethylaniline. It is intended for researchers, chemists, and drug development professionals with a foundational knowledge of synthetic organic chemistry.
Mechanistic Rationale: The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a cornerstone of organic synthesis for introducing a formyl group (-CHO) onto electron-rich aromatic rings.[2][3] The reaction's efficacy stems from the in-situ generation of a potent electrophile, the chloroiminium ion, commonly known as the Vilsmeier reagent.[4]
The mechanism unfolds in two primary stages:
-
Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) acts as a nucleophile, attacking the highly electrophilic phosphorus center of phosphorus oxychloride (POCl₃). This is followed by the elimination of a dichlorophosphate anion, yielding the electrophilic Vilsmeier reagent.[2][4]
-
Electrophilic Aromatic Substitution: The electron-rich aromatic substrate, in this case, 2-methoxy-N,N-dimethylaniline, attacks the carbon of the Vilsmeier reagent. The activating, ortho-para directing dimethylamino and methoxy groups facilitate this substitution. The resulting iminium salt intermediate is then hydrolyzed during the aqueous work-up to yield the final aldehyde product.[1][4]
Caption: The Vilsmeier-Haack reaction pathway.
Synthesis of Precursor: 2-Methoxy-N,N-dimethylaniline
The successful synthesis of the target molecule is contingent upon the availability of the starting material, 2-methoxy-N,N-dimethylaniline. While commercially available, it can also be prepared from 2-methoxyaniline (o-anisidine) via reductive amination. This method is often preferred over alkylation with methyl halides due to its milder conditions and reduced risk of quaternization. The Eschweiler-Clarke reaction, using formaldehyde as the carbon source and formic acid as the reductant, is a classic example.[5] A laboratory-scale adaptation often involves a hydride reducing agent.
Protocol 2.1: Reductive Amination of 2-Methoxyaniline
This protocol describes the N,N-dimethylation of 2-methoxyaniline using formaldehyde and a hydride reducing agent.[6]
Table 1: Reagents for Precursor Synthesis
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 2-Methoxyaniline | 123.15 | 10.0 g | 81.2 | 1.0 |
| Formaldehyde (37% in H₂O) | 30.03 | 14.8 mL | ~180 | ~2.2 |
| Sodium triacetoxyborohydride | 211.94 | 43.0 g | 203 | 2.5 |
| Dichloromethane (DCM) | - | 250 mL | - | - |
| Saturated NaHCO₃ (aq) | - | 200 mL | - | - |
| Brine | - | 100 mL | - | - |
Step-by-Step Procedure:
-
Reaction Setup: To a 500 mL round-bottom flask, add 2-methoxyaniline (1.0 eq) and dichloromethane (250 mL). Stir the solution at room temperature until the aniline is fully dissolved.
-
Formaldehyde Addition: Add the aqueous formaldehyde solution (~2.2 eq) to the flask. Stir the mixture for 1 hour at room temperature.
-
Reduction: Cool the reaction mixture to 0 °C using an ice bath. Slowly add sodium triacetoxyborohydride (2.5 eq) portion-wise over 30 minutes, ensuring the temperature does not exceed 10 °C.
-
Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours. Monitor the reaction's completion by Thin Layer Chromatography (TLC).
-
Work-up: Carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with dichloromethane.
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 2-methoxy-N,N-dimethylaniline, which can be purified by column chromatography if necessary.
Synthesis of 2-(Dimethylamino)-3-methoxybenzaldehyde
This section details the core Vilsmeier-Haack formylation of the synthesized 2-methoxy-N,N-dimethylaniline.
Protocol 3.1: Vilsmeier-Haack Formylation
Table 2: Reagents for Vilsmeier-Haack Reaction
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| N,N-Dimethylformamide (DMF) | 73.09 | 20 mL | - | Solvent |
| Phosphorus oxychloride (POCl₃) | 153.33 | 4.0 mL | 44.0 | 1.5 |
| 2-Methoxy-N,N-dimethylaniline | 151.21 | 4.45 g | 29.4 | 1.0 |
| Saturated Sodium Acetate (aq) | - | 150 mL | - | - |
| Ethyl Acetate | - | 3 x 100 mL | - | - |
Step-by-Step Procedure:
-
Vilsmeier Reagent Preparation: In a flame-dried, 250 mL two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel under a nitrogen atmosphere, place anhydrous DMF (20 mL). Cool the flask to 0 °C in an ice bath.[2]
-
POCl₃ Addition: Add phosphorus oxychloride (1.5 eq) dropwise to the stirred DMF over 30 minutes. Causality: This addition is highly exothermic; slow, dropwise addition is crucial to control the temperature below 10 °C and prevent uncontrolled reaction or degradation.[7][8] Formation of a solid or viscous liquid indicates the Vilsmeier reagent has formed.[7] Stir the mixture at 0 °C for an additional 30 minutes.
-
Substrate Addition: Dissolve 2-methoxy-N,N-dimethylaniline (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the freshly prepared Vilsmeier reagent at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. Then, heat the reaction mixture to 60 °C for 2-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.[9]
-
Quenching: Cool the reaction mixture back to 0 °C in an ice bath. CAUTION: The quenching step is highly exothermic.[9] Slowly and carefully pour the reaction mixture onto crushed ice or add a saturated aqueous solution of sodium acetate dropwise with vigorous stirring.[7]
-
Hydrolysis & Extraction: Stir the quenched mixture vigorously for 1 hour to ensure complete hydrolysis of the iminium intermediate. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).[7]
-
Washing and Drying: Combine the organic layers and wash successively with saturated sodium bicarbonate solution and brine to remove any acidic residues.[7] Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Caption: General experimental workflow for the synthesis.
Product Purification and Characterization
The crude product obtained after solvent evaporation is typically a dark oil or solid. Purification is best achieved by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
Expected Characterization Data:
-
Molecular Formula: C₁₀H₁₃NO₂[1]
-
Molecular Weight: 179.22 g/mol [1]
-
¹H NMR Spectroscopy: The proton NMR spectrum is a key tool for structural confirmation. Expect characteristic signals corresponding to the different protons in the molecule. The aldehydic proton is highly deshielded and appears as a singlet far downfield.[1]
-
Aldehydic Proton (CHO): δ 9.5 - 10.5 ppm (singlet)[1]
-
Aromatic Protons: δ 6.8 - 7.8 ppm (multiplets)
-
Methoxy Protons (OCH₃): δ ~3.9 ppm (singlet, 3H)
-
Dimethylamino Protons (N(CH₃)₂): δ ~2.7 ppm (singlet, 6H)
-
-
Mass Spectrometry (MS): The high-resolution mass spectrum should show a molecular ion (M⁺) peak corresponding to the exact mass of the compound.[1]
Critical Safety Precautions
The Vilsmeier-Haack reaction presents specific thermal hazards and involves corrosive reagents.[8] Strict adherence to safety protocols is mandatory.
-
Fume Hood: All steps of this procedure MUST be performed in a well-ventilated chemical fume hood.[7][9]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[7]
-
Phosphorus Oxychloride (POCl₃): POCl₃ is highly corrosive, toxic, and reacts violently with water, releasing toxic fumes.[9] It should be handled with extreme care, and any spills should be neutralized appropriately.
-
Exothermic Steps: Both the formation of the Vilsmeier reagent and the final quenching of the reaction are highly exothermic.[7][9] Maintain cooling with an ice bath and perform additions slowly and carefully to control the temperature and prevent a runaway reaction.
-
Solvents: All organic solvents used are flammable and should be handled away from potential ignition sources.[7]
By following this detailed protocol and adhering to the safety guidelines, researchers can effectively synthesize 2-(Dimethylamino)-3-methoxybenzaldehyde for use in further chemical exploration.
References
- Benchchem. (n.d.). Application Notes and Protocols: Vilsmeier-Haack Formylation of 3-Fluorophenylfuran.
- Benchchem. (n.d.). 2-(Dimethylamino)-3-methoxybenzaldehyde.
- Benchchem. (n.d.). Physical and chemical properties of Vilsmeier's reagent.
- ResearchGate. (n.d.). Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline.
- Organic Syntheses. (n.d.). p-DIMETHYLAMINOBENZALDEHYDE.
- Semantic Scholar. (2021). N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol.
- International Journal of Pharmaceutical Sciences and Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
- Benchchem. (n.d.). Application Notes and Protocols: Vilsmeier-Haack Reaction for Aromatic Formylation.
- Wikipedia. (n.d.). Vilsmeier–Haack reaction.
- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
- ResearchGate. (2018). Reductive amination of amines with formaldehyde?.
- CHIMIA. (n.d.). Transition Metal-free Methylation of Amines with Formaldehyde as the Reductant and Methyl Source.
- Mettler Toledo. (n.d.). Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin.
Sources
- 1. mdpi.com [mdpi.com]
- 2. 2-Methoxyaniline | C7H9NO | CID 7000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N,N-Dimethylaniline: Synthesis, applications and toxicity_Chemicalbook [chemicalbook.com]
- 4. 2-Methoxy-N-methylaniline 97 10541-78-3 [sigmaaldrich.com]
- 5. chimia.ch [chimia.ch]
- 6. researchgate.net [researchgate.net]
- 7. o-Anisidine (2-Methoxyaniline): Chemical Properties, Synthesis, Applications, and Safety Considerations - China Chemical Manufacturer [longchangextracts.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. prepchem.com [prepchem.com]
Application Note & Protocol: Elucidating the Reaction Mechanism for the Synthesis of 2-(Dimethylamino)-3-methoxybenzaldehyde
Introduction
2-(Dimethylamino)-3-methoxybenzaldehyde is a substituted aromatic aldehyde of significant interest in medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring a dimethylamino, a methoxy, and a formyl group on the benzene ring, makes it a versatile precursor for the construction of complex heterocyclic scaffolds and pharmacologically active molecules.[1] This document provides an in-depth analysis of the primary synthetic route to this compound—the Vilsmeier-Haack reaction—elucidating the underlying mechanism and offering a detailed experimental protocol for its successful execution. Additionally, an alternative, highly regioselective method via Directed ortho-Metalation (DoM) is discussed, providing researchers with a comprehensive synthetic overview.
Primary Synthetic Route: The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a powerful and widely employed method for the formylation of electron-rich aromatic systems.[2][3] The reaction's reliability, operational simplicity, and use of common laboratory reagents make it the preferred method for synthesizing 2-(Dimethylamino)-3-methoxybenzaldehyde from its logical precursor, 2-methoxy-N,N-dimethylaniline. The overall transformation is depicted below:
Figure 1. Vilsmeier-Haack formylation of 2-methoxy-N,N-dimethylaniline.
Causality of Reagent Selection
-
Substrate: 2-methoxy-N,N-dimethylaniline is an ideal substrate. It is a highly activated aromatic ring due to the presence of two strong electron-donating groups (EDGs): the dimethylamino (-NMe₂) and the methoxy (-OMe) groups. The lone pair of electrons on the nitrogen and oxygen atoms increases the electron density of the benzene ring through resonance, making it highly susceptible to attack by weak electrophiles.
-
Vilsmeier Reagent: The formylating agent is the electrophilic N,N-dimethylchloroiminium ion, commonly known as the Vilsmeier reagent.[4][5] It is generated in situ from N,N-dimethylformamide (DMF), which serves as the formyl group source, and phosphorus oxychloride (POCl₃), which acts as an activating agent.[2] This reagent is a mild electrophile, rendering the reaction highly selective for activated aromatic compounds.[5]
Detailed Reaction Mechanism
The reaction proceeds through three distinct stages: formation of the Vilsmeier reagent, electrophilic aromatic substitution, and hydrolysis to the final product.
-
Formation of the Vilsmeier Reagent: DMF, a nucleophilic amide, attacks the electrophilic phosphorus atom of POCl₃. This is followed by the elimination of a stable dichlorophosphate anion, yielding the highly electrophilic Vilsmeier reagent.[3][4]
-
Electrophilic Aromatic Substitution: The electron-rich π-system of 2-methoxy-N,N-dimethylaniline attacks the electrophilic carbon of the Vilsmeier reagent. This attack is regioselective. The dimethylamino group is a more powerful activating and ortho, para-directing group than the methoxy group. The attack, therefore, occurs at the position ortho to the dimethylamino group (C2 position), which is sterically unhindered and electronically favored. This forms a resonance-stabilized Wheland intermediate (a sigma complex). A proton is then eliminated to restore aromaticity, yielding a protonated iminium salt intermediate.[2]
-
Hydrolysis: During the aqueous workup, water attacks the iminium carbon. Subsequent elimination of dimethylamine and loss of a proton yields the target aldehyde, 2-(Dimethylamino)-3-methoxybenzaldehyde.
Diagram 1: Logical flow of the Vilsmeier-Haack reaction mechanism.
Experimental Protocol
This protocol outlines a general laboratory procedure for the synthesis of 2-(Dimethylamino)-3-methoxybenzaldehyde.
Reagent Table
| Reagent | M.W. ( g/mol ) | Amount | Equivalents | Density (g/mL) | Volume |
| 2-methoxy-N,N-dimethylaniline | 151.21 | 10.0 g | 1.0 | 1.004 | 9.96 mL |
| N,N-Dimethylformamide (DMF) | 73.09 | 24.2 g | 5.0 | 0.944 | 25.6 mL |
| Phosphorus oxychloride (POCl₃) | 153.33 | 11.2 g | 1.1 | 1.645 | 6.8 mL |
| Dichloromethane (DCM) | 84.93 | - | - | 1.326 | ~50 mL |
| Saturated NaHCO₃ (aq) | - | - | - | - | ~200 mL |
| Brine | - | - | - | - | ~50 mL |
Step-by-Step Methodology
-
Vilsmeier Reagent Preparation:
-
To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 5.0 eq.).
-
Cool the flask to 0 °C using an ice-water bath.
-
Add phosphorus oxychloride (POCl₃, 1.1 eq.) dropwise via the dropping funnel to the stirred DMF over 30 minutes. Causality: This slow, cooled addition is critical to dissipate the heat from the exothermic reaction and prevent uncontrolled side reactions.
-
After the addition is complete, stir the resulting pale-yellow mixture at 0 °C for an additional 45 minutes to ensure complete formation of the Vilsmeier reagent.
-
-
Reaction with Substrate:
-
Dissolve 2-methoxy-N,N-dimethylaniline (1.0 eq.) in a minimal amount of anhydrous dichloromethane (~10 mL).
-
Add the substrate solution dropwise to the freshly prepared Vilsmeier reagent at 0 °C.
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the mixture to 60-70 °C using an oil bath and maintain for 2-4 hours. Causality: Heating provides the necessary activation energy for the electrophilic substitution on the activated aniline ring.
-
-
Monitoring:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 20% Ethyl Acetate in Hexanes). The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates reaction completion.
-
-
Workup and Isolation:
-
Cool the reaction mixture to room temperature and then pour it slowly and carefully onto crushed ice (~200 g) in a large beaker with vigorous stirring. Causality: This step quenches the reaction and hydrolyzes the iminium salt intermediate to the aldehyde. This process is highly exothermic and can cause splashing if done too quickly.
-
Slowly neutralize the acidic mixture by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is ~7-8.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford the pure 2-(Dimethylamino)-3-methoxybenzaldehyde as a solid.
-
Diagram 2: General experimental workflow for the Vilsmeier-Haack synthesis.
Alternative Synthetic Strategy: Directed ortho-Metalation (DoM)
An alternative and highly regioselective route is Directed ortho-Metalation (DoM). This method leverages a directing metalation group (DMG) to guide a strong base to deprotonate a specific ortho-position.[6][7]
-
Mechanism: In 2-methoxy-N,N-dimethylaniline, the dimethylamino group is a powerful DMG.[6] It coordinates to an alkyllithium base, such as n-butyllithium (n-BuLi). This coordination increases the kinetic acidity of the adjacent ortho-protons, facilitating deprotonation by the base to form a highly reactive aryllithium intermediate exclusively at the C2 position.[6][8] This intermediate is then quenched with an electrophile, in this case, DMF, to introduce the formyl group. Subsequent acidic workup hydrolyzes the resulting adduct to the final aldehyde.
-
Advantages: The primary advantage of DoM is its exceptional regioselectivity, often providing a single isomer where other methods might yield mixtures.[6]
-
Considerations: This method requires strictly anhydrous conditions and cryogenic temperatures (typically -78 °C) due to the high reactivity of the organolithium reagents.
Product Characterization
The final product should be characterized using standard analytical techniques to confirm its identity and purity.
| Technique | Expected Data for 2-(Dimethylamino)-3-methoxybenzaldehyde |
| ¹H NMR | Aldehydic proton (CHO): Singlet, highly deshielded (δ 9.8-10.5 ppm).[1] Aromatic protons: Three distinct signals in the aromatic region (δ 6.8-7.8 ppm). Methoxy protons (OCH₃): Singlet, ~δ 3.9 ppm. Dimethylamino protons (N(CH₃)₂): Singlet, ~δ 2.7 ppm. |
| ¹³C NMR | Carbonyl carbon (CHO): Signal around δ 190 ppm. Aromatic carbons and carbons from the methoxy and dimethylamino groups in their respective regions. |
| IR (Infrared) | Strong C=O stretch for the aldehyde at ~1680-1700 cm⁻¹. C-H stretches for the aldehyde proton around 2720 and 2820 cm⁻¹. |
| Mass Spec. | Molecular ion peak corresponding to the molecular weight of C₁₀H₁₃NO₂ (179.22 g/mol ).[1] |
Safety Precautions
-
Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle only in a fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles.
-
N,N-Dimethylformamide (DMF): A potential teratogen and skin irritant. Avoid inhalation and skin contact.
-
Dichloromethane (DCM): A volatile suspected carcinogen. All operations should be conducted in a well-ventilated fume hood.
-
Workup: The quenching and neutralization steps are exothermic and involve gas evolution (CO₂). Perform these steps slowly and behind a safety shield in a fume hood.
Conclusion
The Vilsmeier-Haack reaction provides a robust and efficient pathway for the synthesis of 2-(Dimethylamino)-3-methoxybenzaldehyde, a valuable synthetic intermediate. A thorough understanding of the reaction mechanism, particularly the role of the electron-donating groups in directing the electrophilic attack, is crucial for optimizing reaction conditions and ensuring high yields. The detailed protocol provided herein serves as a validated starting point for researchers in drug development and organic synthesis. For applications requiring absolute regiochemical purity, the Directed ortho-Metalation strategy presents a powerful alternative.
References
-
Duff reaction - Wikipedia . Wikipedia. [Link]
-
Vilsmeier–Haack reaction - Grokipedia . Grokipedia. [Link]
-
Duff reaction - chemeurope.com . chemeurope.com. [Link]
-
Reimer Tiemann Reaction Mechanism: Conditions & Applications - Allen . Allen Career Institute. [Link]
-
(PDF) Synthesis of Substituted 2-Hydroxyaryl Aldehydes by the Microwave-Induced Reimer—Tiemann Reaction - ResearchGate . ResearchGate. [Link]
-
Duff reaction - Grokipedia . Grokipedia. [Link]
-
Vilsmeier–Haack reaction - Wikipedia . Wikipedia. [Link]
-
Reimer Tiemann Reaction Mechanism - BYJU'S . BYJU'S. [Link]
-
Synthesis and characterisation of substituted quinoline by Vilsmeier-Haack reagent - International Journal of Chemical Studies . International Journal of Chemical Studies. [Link]
-
Reimer-Tiemann Reaction Guide | PDF | Science & Mathematics - Scribd . Scribd. [Link]
-
Vilsmeier-Haack Reaction - Chemistry Steps . Chemistry Steps. [Link]
-
New Opportunities with the Duff Reaction | The Journal of Organic Chemistry . The Journal of Organic Chemistry. [Link]
-
New Opportunities with the Duff Reaction | Request PDF - ResearchGate . ResearchGate. [Link]
-
(PDF) Synthesis of 2-Hydroxy-3-Methoxy Benzaldehyde Thiosemicarbazone (HMBATSC) and its Application for Direct and Second Derivative Spectrophotometric Determination of Palladium(II) - ResearchGate . ResearchGate. [Link]
-
Unexpected products from the formylation of N,N-dimethylanilines with 2-formamidopyridine in POCl3 - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) . RSC Publishing. [Link]
-
Directed ortho metalation - Wikipedia . Wikipedia. [Link]
-
Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal - Indian Academy of Sciences . Indian Academy of Sciences. [Link]
-
p-DIMETHYLAMINOBENZALDEHYDE - Organic Syntheses Procedure . Organic Syntheses. [Link]
-
Directed ortho Metalation (DOM) - Organic Chemistry Portal . Organic Chemistry Portal. [Link]
-
Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives - Semantic Scholar . Semantic Scholar. [Link]
Sources
- 1. 2-(Dimethylamino)-3-methoxybenzaldehyde | Benchchem [benchchem.com]
- 2. grokipedia.com [grokipedia.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 7. Directed Ortho Metalation [organic-chemistry.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Note: Spectroscopic Characterization of 2-(Dimethylamino)-3-methoxybenzaldehyde
Introduction & Structural Context[1][2][3][4][5][6][7]
This application note details the spectroscopic identification and quality control protocols for 2-(Dimethylamino)-3-methoxybenzaldehyde (CAS: 1289029-89-5). This molecule represents a specialized class of polysubstituted benzaldehydes often utilized as intermediates in the synthesis of acridine-based pharmaceuticals and fluorescent probes.
The Analytical Challenge: Steric Inhibition & Resonance
Unlike simple para-substituted benzaldehydes, this 1,2,3-trisubstituted system exhibits unique electronic properties due to steric crowding .
-
Steric Clash: The bulky dimethylamino group [
] at position 2 is flanked by an aldehyde [ ] at position 1 and a methoxy group [ ] at position 3. -
Conformational Consequence: To minimize steric strain, the dimethylamino group or the carbonyl moiety may twist out of the aromatic plane. This "steric inhibition of resonance" significantly alters the expected UV-Vis absorption maxima and IR carbonyl stretching frequencies compared to planar analogs like 4-(dimethylamino)benzaldehyde.
Protocol A: Nuclear Magnetic Resonance ( NMR)
NMR is the primary method for structural validation, specifically for distinguishing this isomer from its 2,4- or 2,5-substituted regioisomers.
Sample Preparation[3][4][8]
-
Solvent: Chloroform-d (
) is the standard solvent.-
Note: If solubility is poor or rotameric broadening is observed, switch to DMSO-
to stabilize polar conformers.
-
-
Concentration: 10–15 mg of analyte in 0.6 mL solvent.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
Acquisition Parameters[3]
-
Frequency: 400 MHz or higher recommended to resolve aromatic coupling.
-
Pulse Sequence: Standard 1D proton with 30° pulse angle.
-
Relaxation Delay (D1):
2.0 seconds (to ensure accurate integration of the aldehyde proton).
Data Interpretation & Assignment Logic
The spectrum is defined by three distinct zones: the downfield aldehyde, the aromatic region, and the upfield alkyl groups.
Table 1: Chemical Shift Assignments (
)
| Moiety | Shift ( | Multiplicity | Integration | Structural Insight |
| Aldehyde ( | 10.10 – 10.40 | Singlet (s) | 1H | Highly deshielded.[1] A singlet confirms no adjacent protons on the carbonyl carbon. |
| Aromatic H-6 | 7.50 – 7.70 | Doublet of doublets (dd) | 1H | Ortho to carbonyl; most deshielded aromatic proton due to anisotropic effect of |
| Aromatic H-4 | 7.10 – 7.30 | Doublet of doublets (dd) | 1H | Para to carbonyl; shielded by the electron-donating methoxy group. |
| Aromatic H-5 | 6.90 – 7.10 | Triplet (t) / dd | 1H | Meta to both withdrawing groups; typically the most shielded aromatic signal. |
| Methoxy ( | 3.85 – 3.95 | Singlet (s) | 3H | Characteristic sharp singlet. |
| Dimethylamino ( | 2.80 – 3.00 | Singlet (s) | 6H | Integration of 6H is the key purity check. Broadening may occur at low temps (<0°C). |
Critical QC Check: The integration ratio between the Aldehyde proton (1H) and the Dimethylamino protons (6H) must be exactly 1:6 . A deviation suggests oxidation to the carboxylic acid (loss of aldehyde signal) or demethylation.
Structural Verification Workflow
Figure 1: Decision tree for NMR structural validation. This logic filters out common impurities like the corresponding benzoic acid or demethylated byproducts.
Protocol B: Infrared Spectroscopy (FT-IR)
IR is utilized to confirm functional groups and assess the electronic environment of the carbonyl.
Experimental Setup
-
Method: Attenuated Total Reflectance (ATR) is preferred over KBr pellets to prevent moisture absorption.
-
Scan Range: 4000 – 600
. -
Resolution: 4
.
Key Diagnostic Bands[3]
| Frequency ( | Assignment | Notes |
| 2850 & 2760 | "Fermi Doublet" . Two weak bands distinctive of aldehydes. Differentiates from ketones/esters. | |
| 1680 – 1695 | Slightly lower than standard aldehydes (1700) due to conjugation, but higher than para-amino analogs (1660) due to steric twisting reducing conjugation. | |
| 1580 – 1600 | Enhanced intensity due to polar substituents. | |
| 1100 – 1250 | Strong bands corresponding to the aryl-amine and aryl-ether bonds. |
Protocol C: Mass Spectrometry (LC-MS)
Mass spectrometry provides the definitive molecular weight confirmation and purity profile.
Method Parameters[3][10]
-
Ionization: Electrospray Ionization (ESI) in Positive Mode (+) .
-
Reasoning: The tertiary amine (
) is easily protonated, providing a strong signal.
-
-
Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus).
Fragmentation Pattern (ESI+)
-
Parent Ion:
( , Calc MW: 179.22). -
Primary Fragment:
(Loss of or ).-
Aldehydes often lose carbon monoxide (
) under collision-induced dissociation (CID).
-
-
Secondary Fragment:
(Loss of methyl radical from methoxy or amine).
Quality Control Summary
For drug development applications, the following specifications are recommended for batch release:
| Test | Acceptance Criteria | Method |
| Appearance | Yellow to pale brown solid/oil | Visual |
| Identity ( | Conforms to structure; Integrals correct | Protocol A |
| Purity (HPLC) | UV detection at 254 nm | |
| Mass (LC-MS) | Major peak | Protocol C |
| Residual Solvent | Matches process solvent (e.g., DMF, EtOAc) | GC-HS |
References
-
BenchChem. (2025).[2][3] 2-(Dimethylamino)-3-methoxybenzaldehyde: Predicted NMR Data.Link
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons. (General reference for ortho-substituted aldehyde shifts).
-
NIST Chemistry WebBook. (2024). Standard Reference Data for 4-(Dimethylamino)benzaldehyde (Analogous Comparison).Link
-
Reich, H. J. (2024). Structure Determination Using NMR: Chemical Shifts of Substituted Benzenes. University of Wisconsin-Madison. Link
Sources
13C NMR data for 2-(Dimethylamino)-3-methoxybenzaldehyde
Application Note: C NMR Characterization of 2-(Dimethylamino)-3-methoxybenzaldehyde
Introduction & Structural Significance
2-(Dimethylamino)-3-methoxybenzaldehyde (CAS: 1289029-89-5) presents a unique spectroscopic challenge due to the steric crowding at the ortho and meta positions. The molecule features a 1,2,3-trisubstituted benzene ring where the bulky dimethylamino group (
Key Spectroscopic Considerations:
-
Steric Inhibition of Resonance: The steric clash between the C1-formyl and C3-methoxy groups forces the C2-dimethylamino group to twist out of the aromatic plane. This reduces the
conjugation of the nitrogen lone pair into the ring, resulting in:-
A deshielding of the ipso carbon (C2).
-
A diminished shielding effect on the para carbon (C5) compared to typical anilines.
-
-
Rotational Barriers: At room temperature, the
signals may appear broadened or distinct depending on the rotational barrier imposed by the adjacent substituents.
Experimental Protocol
A. Sample Preparation
To ensure high-resolution data and minimize solvent-solute interactions that obscure peak assignments:
-
Solvent: Deuterated Chloroform (
) is the standard. Use DMSO- only if solubility is an issue, as it may shift amide/amine signals and complicate integration due to water peaks. -
Concentration: Dissolve 30–50 mg of the compound in 0.6 mL of solvent. Filter through a glass wool plug to remove particulates that cause line broadening.
-
Tube: High-quality 5mm NMR tube (e.g., Wilmad 507-PP).
B. Acquisition Parameters (Standard 400/500 MHz Instrument)
This protocol prioritizes the detection of quaternary carbons (C1, C2, C3), which often have long relaxation times.
| Parameter | Setting | Rationale |
| Pulse Sequence | zgpg30 (Power-gated decoupling) | Decouples protons to simplify spectrum to singlets; 30° pulse angle ensures faster repetition. |
| Spectral Width | 240 ppm (-10 to 230 ppm) | Captures the downfield aldehyde (~190 ppm) and upfield methyls (~40 ppm). |
| Relaxation Delay (D1) | 2.0 – 3.0 seconds | Essential for full relaxation of quaternary carbons (C-N, C-O, C=O) to ensure visibility. |
| Scans (NS) | 512 – 1024 | Sufficient S/N ratio for ~40mg sample. |
| Temperature | 298 K (25°C) | Standard; heating to 313 K may be required if |
Data Interpretation & Assignment Guide
The following table outlines the expected chemical shifts based on substituent chemical shift (SCS) additivity rules and empirical data from analogous trisubstituted benzenes (e.g., o-vanillin derivatives).
Predicted C NMR Data Table ( )
| Carbon Position | Assignment | Approx. Shift ( | Multiplicity (DEPT-135) | Mechanistic Explanation |
| C-7 | Aldehyde ( | 190.5 – 192.5 | Positive ( | Highly deshielded |
| C-3 | Aromatic | 158.0 – 162.0 | Quaternary ( | Deshielded by direct attachment to electronegative Oxygen (Inductive effect |
| C-2 | Aromatic | 145.0 – 150.0 | Quaternary ( | Deshielded by Nitrogen. Shift may be lower than typical anilines due to steric twist. |
| C-1 | Aromatic | 128.0 – 132.0 | Quaternary ( | Ipso to aldehyde; shielding/deshielding balance between ring current and carbonyl anisotropy. |
| C-5 | Aromatic | 122.0 – 125.0 | Positive ( | Meta to electron-donating groups; relatively unperturbed. |
| C-6 | Aromatic | 118.0 – 122.0 | Positive ( | Ortho to aldehyde (electron-withdrawing) but para to methoxy (electron-donating). |
| C-4 | Aromatic | 112.0 – 116.0 | Positive ( | Ortho to Methoxy and meta to Dimethylamino. Shielded by OMe resonance. |
| C-8 | Methoxy ( | 55.5 – 56.5 | Positive ( | Typical region for aryl methyl ethers. |
| C-9, C-10 | Dimethylamino ( | 43.0 – 45.0 | Positive ( | Upfield signal. May appear as two peaks if rotation is restricted. |
Note on Validation: To distinguish C-3 (C-O) from C-2 (C-N), check HMBC correlations . The Methoxy protons (
~3.[1][2]8) will show a strong 3-bond correlation to C-3 . The Dimethylamino protons (~2.8) will correlate to C-2 .[3]
Structural Validation Workflow
The following diagram illustrates the logical flow for confirming the structure using 1D and 2D NMR experiments.
Figure 1: Decision tree for the structural verification of trisubstituted benzaldehydes.
References
-
BenchChem. 2-(Dimethylamino)-3-methoxybenzaldehyde Product Analysis and Predicted Spectra. Retrieved from
-
Reich, H. J. Structure Determination Using NMR: Chemical Shift Ranges. University of Wisconsin-Madison. Retrieved from [Link]
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg. (Standard reference for Additivity Rules).
-
PubChem. 2-(2,3-Dimethylanilino)-3-methoxybenzaldehyde (Analogue Data). National Library of Medicine. Retrieved from [Link]
Sources
- 1. 2-(Dimethylamino)-3-methoxybenzaldehyde | Benchchem [benchchem.com]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. Syntheses and structures of two benzoyl amides: 2-chloro-4-ethoxy-3,5-dimethoxy-N-(3-oxocyclohex-1-en-1-yl)benzamide and 2-chloro-N-(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)-4-ethoxy-3,5-dimethoxybenzamide - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-(Dimethylamino)-3-methoxybenzaldehyde
Welcome to the technical support center for the synthesis of 2-(Dimethylamino)-3-methoxybenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and purity of this valuable benzaldehyde derivative. Here, we will delve into the intricacies of the Vilsmeier-Haack formylation of N,N-dimethyl-2-methoxyaniline, providing troubleshooting advice, frequently asked questions, and a detailed experimental protocol.
Introduction to the Synthesis
The synthesis of 2-(Dimethylamino)-3-methoxybenzaldehyde is most commonly achieved through the Vilsmeier-Haack reaction.[1][2] This reaction is a powerful method for the formylation of electron-rich aromatic compounds.[3] The process involves the in-situ formation of the Vilsmeier reagent, a chloroiminium salt, from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[2][3] The electron-rich aromatic substrate, in this case, N,N-dimethyl-2-methoxyaniline, then attacks the electrophilic Vilsmeier reagent, leading to the formation of an iminium salt intermediate. Subsequent hydrolysis yields the desired aromatic aldehyde.[3]
Due to the activating nature of the dimethylamino and methoxy groups on the aniline starting material, this substrate is highly amenable to the Vilsmeier-Haack reaction.[1] However, achieving high yields and purity can be challenging without careful control of reaction conditions. This guide will address the common pitfalls and provide strategies for optimization.
Troubleshooting Guide: Common Issues and Solutions
This section is formatted as a series of questions and answers to directly address specific problems you may encounter during your experiments.
Question 1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Answer:
Low yields in the Vilsmeier-Haack reaction are a common issue and can stem from several factors. Here's a breakdown of potential causes and their solutions:
-
Moisture Contamination: The Vilsmeier reagent is highly sensitive to moisture. Any water present in your reagents or glassware will quench the reagent, significantly reducing the yield.
-
Solution: Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous DMF and freshly distilled or a new bottle of POCl₃. It is also advisable to run the reaction under an inert atmosphere (e.g., nitrogen or argon).[4]
-
-
Sub-optimal Reaction Temperature: The optimal temperature for the Vilsmeier-Haack reaction is substrate-dependent.
-
Solution: If you are running the reaction at a low temperature (e.g., 0 °C to room temperature) and observing low conversion, a gradual increase in temperature (e.g., to 50-80 °C) may be necessary.[2] Monitor the reaction progress by Thin Layer Chromatography (TLC) to find the optimal temperature that promotes product formation without significant decomposition.
-
-
Incorrect Stoichiometry: The molar ratio of the substrate to the Vilsmeier reagent is critical.
-
Incomplete Hydrolysis: The final step of the reaction is the hydrolysis of the iminium salt intermediate. Incomplete hydrolysis will result in a lower yield of the desired aldehyde.
-
Solution: Ensure that the pH of the aqueous workup is slightly basic (pH 8-9) to facilitate complete hydrolysis.[4] Vigorous stirring during the addition of the base is also important.
-
Question 2: My final product is a dark, oily substance and is difficult to purify. What is causing this and how can I obtain a clean product?
Answer:
The formation of dark-colored impurities is a frequent problem in Vilsmeier-Haack reactions, often indicating side reactions or decomposition.[4]
-
Cause 1: Side Reactions: Overly aggressive reaction conditions (high temperatures or prolonged reaction times) can lead to the formation of polymeric or other colored byproducts.[4]
-
Solution: As mentioned previously, carefully optimize the reaction temperature and time using TLC monitoring. Running the reaction at the lowest effective temperature for the shortest time necessary to achieve full conversion of the starting material is key.
-
-
Cause 2: Impure Reagents: Impurities in the starting N,N-dimethyl-2-methoxyaniline or DMF can lead to the formation of colored byproducts.
-
Solution: Use high-purity starting materials. If necessary, distill the N,N-dimethyl-2-methoxyaniline and DMF before use.
-
-
Purification Strategy:
-
Column Chromatography: This is the most effective method for purifying 2-(Dimethylamino)-3-methoxybenzaldehyde from colored impurities. A typical solvent system would be a gradient of ethyl acetate in hexanes on a silica gel column.[2]
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.
-
Question 3: I am observing multiple spots on my TLC plate, even after optimizing the reaction conditions. What are the likely side products?
Answer:
The formation of multiple products can be attributed to a few key side reactions:
-
Di-formylation: The starting material is highly activated, and under certain conditions, a second formyl group can be introduced onto the aromatic ring.[4] This is more likely to occur with an excess of the Vilsmeier reagent and at higher temperatures.
-
Mitigation: Use a stoichiometric amount of the Vilsmeier reagent and maintain the lowest effective reaction temperature.
-
-
Isomeric Products: While formylation is expected to occur at the position para to the strongly activating dimethylamino group, some ortho-formylation may occur, leading to isomeric products. The directing effects of the ortho-methoxy and meta-dimethylamino groups influence the regioselectivity.
-
Dimerization/Polymerization: The acidic conditions of the reaction can sometimes promote self-condensation of the starting material or product, leading to higher molecular weight impurities.[4]
Frequently Asked Questions (FAQs)
-
What is the expected regioselectivity of the formylation of N,N-dimethyl-2-methoxyaniline? The dimethylamino group is a powerful ortho, para-directing group. The methoxy group is also an ortho, para-director. In this case, the para position relative to the dimethylamino group is the most sterically accessible and electronically activated position for electrophilic substitution. Therefore, the major product is expected to be 2-(Dimethylamino)-3-methoxybenzaldehyde.
-
Can I use other formylating agents besides POCl₃/DMF? Yes, other reagents can generate the Vilsmeier reagent, such as thionyl chloride or oxalyl chloride with DMF.[5] However, POCl₃ is the most commonly used and is generally effective for this type of substrate.
-
How can I monitor the progress of the reaction? Thin Layer Chromatography (TLC) is the most convenient method. Use a suitable eluent system (e.g., 20-30% ethyl acetate in hexanes) and visualize the spots under UV light. The product, being more polar than the starting material, will have a lower Rf value.
Detailed Experimental Protocol
This protocol provides a starting point for the synthesis of 2-(Dimethylamino)-3-methoxybenzaldehyde. Optimization of stoichiometry, temperature, and reaction time may be necessary to achieve the best results in your specific laboratory setting.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |
| N,N-dimethyl-2-methoxyaniline | 151.21 | 10 | 1.51 g |
| Phosphorus oxychloride (POCl₃) | 153.33 | 11 | 1.0 mL |
| N,N-Dimethylformamide (DMF), anhydrous | 73.09 | - | 10 mL |
| Dichloromethane (DCM), anhydrous | 84.93 | - | 10 mL |
| Saturated sodium bicarbonate solution | - | - | As needed |
| Saturated sodium chloride solution (brine) | - | - | As needed |
| Anhydrous sodium sulfate | - | - | As needed |
| Ethyl acetate | - | - | For extraction and chromatography |
| Hexanes | - | - | For chromatography |
Procedure:
-
Vilsmeier Reagent Formation:
-
To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (nitrogen or argon), add anhydrous DMF (10 mL).
-
Cool the flask to 0 °C in an ice-water bath.
-
Add phosphorus oxychloride (1.0 mL, 11 mmol) dropwise to the stirred DMF over 15-20 minutes, ensuring the internal temperature remains below 10 °C.
-
After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes. The solution may become a pale yellow solid or a thick slurry.
-
-
Formylation Reaction:
-
Dissolve N,N-dimethyl-2-methoxyaniline (1.51 g, 10 mmol) in anhydrous dichloromethane (10 mL).
-
Add the solution of the starting material dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the reaction mixture to 40-50 °C and stir for 2-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
-
Work-up and Extraction:
-
Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice (approx. 50 g) in a beaker with vigorous stirring.
-
Slowly add a saturated solution of sodium bicarbonate with continuous stirring until the pH of the aqueous layer is approximately 8-9. Be cautious as gas evolution will occur.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with water (2 x 30 mL) and then with brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%) to afford 2-(Dimethylamino)-3-methoxybenzaldehyde as a solid.
-
Product Characterization:
The identity and purity of the final product should be confirmed by spectroscopic methods.
-
¹H NMR: The spectrum should show characteristic signals for the aldehydic proton (singlet, ~9.8-10.0 ppm), aromatic protons, the methoxy group (singlet, ~3.9 ppm), and the dimethylamino group (singlet, ~2.7 ppm).[1]
-
¹³C NMR: The spectrum will display a signal for the carbonyl carbon around 190 ppm, along with signals for the aromatic, methoxy, and dimethylamino carbons.[1]
-
FT-IR: Look for a strong carbonyl stretch around 1670-1690 cm⁻¹.[1]
Visualizing the Workflow and Mechanism
To better understand the experimental process and the underlying chemistry, the following diagrams are provided.
Caption: Experimental workflow for the synthesis of 2-(Dimethylamino)-3-methoxybenzaldehyde.
Caption: Simplified reaction mechanism of the Vilsmeier-Haack formylation.
References
- S. Nagaraju, et al. (2016). Spectral, Optical and Structural Studies of 2-methoxybenzaldehyde. Journal of Pharmaceutical, Chemical and Biological Sciences, 4(3), 496-503.
- Rajput, S. S., & Goswami, D. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences, 1(3), 1-19.
-
Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction. Retrieved from [Link]
- International Journal of Chemical Studies. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. International Journal of Chemical Studies, 9(1), 54-58.
- Zhou, R., Zou, H., & Mei, G. (2014). Synthesis, Spectroscopic Characterization and Thermal Studies of (E,E)-2-Hydroxy-3-methoxybenzaldehyde Azine. Asian Journal of Chemistry, 26(4), 1031-1034.
-
Organic Syntheses. (n.d.). p-DIMETHYLAMINOBENZALDEHYDE. Retrieved from [Link]
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]
- Redamala, R. (2022). UNDER SOLVENT-FREE CONDITIONS, ACETYLATION and VILSMEIER-HAACK FORMYLATION REACTIONS WITH ACETANILIDES and ANILINES. Journal of Pharma Research, 11(6).
-
Organic Syntheses. (n.d.). p-DIMETHYLAMINOBENZALDEHYDE. Retrieved from [Link]
- DUT Open Scholar. (2016). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. Indian Journal of Chemistry - Section B, 55B(4), 517-523.
- Google Patents. (2020). WO2020050368A1 - Method for preparing vilsmeier reagent.
- Journal of the Chemical Society, Perkin Transactions 1. (1983). Unexpected products from the formylation of N,N-dimethylanilines with 2-formamidopyridine in POCl3. Journal of the Chemical Society, Perkin Transactions 1, 1879-1883.
-
ResearchGate. (2016). Synthesis of benzaldehyde substituted phenyl carbonyl hydrazones and their formylation using Vilsmeier-Haack reaction. Retrieved from [Link]
- Asian Journal of Research in Chemistry. (2018). A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. Asian Journal of Research in Chemistry, 11(1), 163.
-
ResearchGate. (2018). -formylation and N-methylation of N-methylaniline catalyzed by.... Retrieved from [Link]
- Google Patents. (2011). CN101570473B - Method for synthesizing 3-methoxybenzaldehyde.
-
ResearchGate. (2016). Spectral, Optical and Structural Studies of 2-methoxybenzaldehyde. Retrieved from [Link]
- International Journal of PharmTech Research. (2010). Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis. International Journal of PharmTech Research, 2(3), 1845-1851.
- Google Patents. (2014). CN103864588A - Preparation method of 2,3-dimethoxy benzaldehyde.
-
MDPI. (2024). CO 2 -Driven N-Formylation/N-Methylation of Amines Using C-Scorpionate Metal Complexes. Retrieved from [Link]
-
ResearchGate. (2007). Synthesis of 2-Hydroxy-3-Methoxy Benzaldehyde Thiosemicarbazone (HMBATSC) and its Application for Direct and Second Derivative Spectrophotometric Determination of Palladium(II). Retrieved from [Link]
Sources
Technical Support Center: Recrystallization & Purification of 2-(Dimethylamino)-3-methoxybenzaldehyde
Case ID: PUR-2DMA-3MB Compound: 2-(Dimethylamino)-3-methoxybenzaldehyde CAS: 1289029-89-5 (varies by salt form/source) Support Level: Tier 3 (Senior Application Scientist)
Executive Summary
Purifying 2-(Dimethylamino)-3-methoxybenzaldehyde presents unique challenges due to the ortho-substitution pattern. The proximity of the dimethylamino group to the aldehyde creates steric strain and electronic effects that often lead to "oiling out" (liquid-liquid phase separation) rather than clean crystallization. Furthermore, the electron-rich aromatic ring makes the aldehyde prone to air oxidation, forming the corresponding benzoic acid impurity.
This guide prioritizes a Acid-Base Chemical Purification as the primary method for bulk cleanup, followed by a Low-Temperature Recrystallization for final polishing.
Module 1: Critical Properties & Solvent Selection
Before attempting purification, you must characterize your crude material's behavior. This compound is a low-melting solid or viscous oil depending on purity.
Solvent System Decision Matrix
| Solvent System | Role | Recommendation | Mechanism |
| Dilute HCl (aq) / NaOH | Primary Purification | HIGHLY RECOMMENDED | Exploits the basicity of the dimethylamino group to separate non-basic impurities. |
| Ethanol / Water | Recrystallization | Moderate | Standard method, but high risk of oiling out if added too quickly or if MP is <50°C. |
| Hexane / Ethyl Acetate | Recrystallization | High (Cold) | Best for low-melting solids. Dissolve in min. EtOAc, add Hexane, store at -20°C. |
| Diethyl Ether | Trituration | High | Good for washing away non-polar oily impurities from the solid. |
Module 2: The "Gold Standard" Protocol (Acid-Base Extraction)
Use this method if your crude material is dark, sticky, or <90% pure. It relies on chemical properties rather than just solubility.
Workflow Diagram: Chemical Purification Logic
Caption: Logical flow for acid-base purification, separating the basic amine product from neutral/acidic byproducts.
Step-by-Step Protocol
-
Dissolution (Acid Phase):
-
Suspend the crude 2-(Dimethylamino)-3-methoxybenzaldehyde in water (10 mL per gram).
-
Slowly add 2M HCl with vigorous stirring until the pH reaches ~1.5.
-
Result: The product (amine) will protonate and dissolve. Neutral impurities (unreacted starting materials) and acidic impurities (benzoic acids) will remain insoluble.
-
-
Filtration:
-
Filter the mixture through Celite or a glass frit to remove the insoluble dark tars/solids.
-
Keep the filtrate (liquid).
-
-
Neutralization (Regeneration):
-
Place the acidic filtrate in an ice bath (0–5°C).
-
Slowly add 2M NaOH dropwise. Monitor pH.
-
Critical Point: As pH approaches 7-8, the product will crash out as a yellow solid.
-
-
Recovery:
-
If Solid: Filter, wash with cold water, and dry under vacuum over
. -
If Oil: Extract the aqueous mixture with Dichloromethane (
), dry over , and evaporate.
-
Module 3: Recrystallization (Polishing)[1]
Use this method only if the material is already >90% pure and you need crystalline material for X-ray or analysis.
Protocol: Cold Solvent Layering
-
Dissolution: Dissolve 1g of the semi-pure solid in the minimum amount of warm Ethyl Acetate (approx. 1-2 mL). Avoid boiling; 40°C is sufficient.
-
Anti-Solvent Addition: Slowly add Hexane (or Pentane) down the side of the flask until a faint turbidity (cloudiness) persists.
-
Clarification: Add 1-2 drops of Ethyl Acetate to clear the solution again.
-
Crystallization: Seal the flask and place it in a -20°C freezer for 24 hours.
-
Why Cold? This compound has a low melting point. Room temperature crystallization often leads to oiling.
-
-
Harvest: Filter the crystals quickly while cold. Wash with cold Hexane.
Module 4: Troubleshooting & FAQs
Q1: The product "oiled out" (formed a separate liquid layer) instead of crystallizing. How do I fix this?
Diagnosis: This occurs when the temperature of the solution is above the melting point of the solvated product, or the anti-solvent was added too fast. Rescue Procedure:
-
Re-heat the mixture until the oil dissolves (add a tiny amount of good solvent if needed).
-
Allow it to cool very slowly to room temperature with vigorous stirring.
-
Seed it: Add a tiny crystal of pure product (if available) or scratch the glass wall with a rod to induce nucleation.
-
If it still oils, switch to the Acid-Base Protocol (Module 2).
Q2: My product turned from yellow to dark brown/red during storage.
Diagnosis: Oxidation. Electron-rich benzaldehydes oxidize to benzoic acids in air. Prevention:
-
Store under Argon/Nitrogen.
-
Recrystallize in the presence of a trace amount of Hydroquinone (radical inhibitor) if the application permits, or simply work strictly under inert atmosphere.
Q3: The NMR shows a small impurity peak at ~10 ppm (distinct from the aldehyde).
Diagnosis: This is likely the formic acid impurity or a hydrolysis byproduct if Vilsmeier-Haack conditions were used.
Solution: Wash the organic layer (DCM solution) with saturated Sodium Bicarbonate (
References
-
BenchChem. (n.d.). 2-(Dimethylamino)-3-methoxybenzaldehyde Properties & Safety. Retrieved from
-
Sigma-Aldrich. (n.d.). General Handling of Amino-Benzaldehydes. Retrieved from
-
Patent US4440953A. (1984). Purification of N-substituted aminobenzaldehydes. (Describes the Acid/Base purification logic for dimethylaminobenzaldehydes). Retrieved from
-
Organic Syntheses. (1955). p-Dimethylaminobenzaldehyde Purification Protocols. Org. Synth. Coll. Vol. 1, p.214. (Foundational text for handling amino-aldehydes). Retrieved from
Technical Support Center: 2-(Dimethylamino)-3-methoxybenzaldehyde Synthesis
Diagnostic Interface: Route Selection & Failure Modes
Before troubleshooting specific impurities, identify your synthetic route.[1] The side reaction profile for 2-(Dimethylamino)-3-methoxybenzaldehyde is entirely dependent on the method of construction.
Synthesis Decision Matrix
Figure 1: Decision tree highlighting the primary failure modes associated with each synthetic strategy. Route C (SnAr) is generally preferred for high regiochemical purity.[1]
Troubleshooting Guide: Vilsmeier-Haack Route
Precursor: 3-Methoxy-N,N-dimethylaniline Reagents: POCl₃, DMF[1]
The Core Problem: Regioisomeric Contamination
Users attempting this route often report obtaining the wrong isomer or an inseparable mixture.
-
Observation: NMR shows a singlet aldehyde peak, but coupling constants of aromatic protons indicate para or meta substitution rather than the desired 1,2,3-substitution.
-
Mechanism: The dimethylamino group (-NMe₂) is a stronger activator than the methoxy group (-OMe). In electrophilic aromatic substitution (EAS), -NMe₂ directs ortho and para.[1]
-
Position 4 (Para to NMe₂): Sterically unhindered. Major Product.
-
Position 2 (Ortho to NMe₂, Ortho to OMe): The desired position.[1] It is sterically crowded ("sandwiched") and electronically disfavored compared to the para position.
-
Corrective Action: This is a fundamental thermodynamic/kinetic limitation . You cannot troubleshoot this side reaction effectively with condition optimization.
-
Recommendation: Switch to Route C (SnAr) .
-
Salvage: If you must use this route, extensive column chromatography is required to separate the 4-formyl isomer (major) from the 2-formyl isomer (minor, <15%).[1]
Troubleshooting Guide: Directed Ortho Metalation (DoM)
Precursor: 3-Methoxy-N,N-dimethylaniline Reagents: n-BuLi or s-BuLi, TMEDA, DMF[1]
Issue 1: Regioselectivity (C4 vs. C2 Lithiation)
Symptom: Formation of 4-formyl-3-methoxy-N,N-dimethylaniline (impurity).[1] Cause: The C2 position is the "cooperative" site (between two Directing Metalation Groups, DMGs). However, steric hindrance often pushes the base to deprotonate at C4 (ortho to OMe) or C6 (ortho to NMe₂).[1]
Protocol for C2 Selectivity:
-
Solvent Control: Use hexane/TMEDA rather than pure THF. Non-polar solvents enhance the coordination of the lithium aggregate to the DMGs, favoring the "sandwiched" C2 position via the Complex Induced Proximity Effect (CIPE).
-
Base Selection: Switch from n-BuLi to s-BuLi (sec-butyllithium). The increased basicity and steric bulk can sometimes favor the thermodynamic product, but this is substrate-dependent.
Issue 2: Wurtz-Type Coupling (Butyl-Addition)
Symptom: Mass spectrometry shows [M+57] peaks (Product + Butyl). Cause: Alkyl-lithium acts as a nucleophile attacking the aryl ring or unquenched bromide (if starting from bromo-precursor) rather than acting solely as a base. Fix:
-
Ensure temperature is strictly maintained at -78°C .
-
Add the electrophile (DMF) rapidly to minimize the lifetime of the aryllithium species.
Troubleshooting Guide: SnAr Route (Recommended)
Precursor: 2-Fluoro-3-methoxybenzaldehyde Reagents: Dimethylamine (aq or THF solution), K₂CO₃ or DIPEA[1]
This route is superior because the regiochemistry is "locked" by the starting material. However, it has a unique chemical trap.[1]
Side Reaction: Aminal/Imine Formation
Symptom: Loss of aldehyde peak (~10 ppm) in NMR; appearance of complex aliphatic signals. Low yield of isolated aldehyde. Mechanism: Dimethylamine is a nucleophile. It can attack the aldehyde carbonyl (reversible) instead of displacing the fluoride (irreversible).
Figure 2: Kinetic competition between the desired SnAr reaction (Path A) and the parasitic aldehyde attack (Path B).
Troubleshooting Protocol:
| Variable | Recommendation | Scientific Rationale |
| Solvent | DMSO or DMF | High dielectric constant stabilizes the Meisenheimer complex intermediate required for F-displacement [1]. |
| Temperature | 60°C - 80°C | Higher heat favors the irreversible SnAr substitution over the reversible carbonyl attack. |
| Reagent Form | HNMe₂·HCl + K₂CO₃ | Using the salt allows controlled release of the free amine, reducing the instantaneous concentration of nucleophile available to attack the aldehyde. |
| Workup | Acidic Hydrolysis | If the aminal forms, a mild acidic wash (1M HCl) during workup will hydrolyze it back to the aldehyde without harming the tertiary aniline. |
Frequently Asked Questions (FAQs)
Q1: My product turned from yellow oil to a dark tar overnight. What happened? A: Ortho-amino benzaldehydes are prone to oxidative degradation. The electron-rich aniline ring activates the aldehyde toward air oxidation, forming the corresponding benzoic acid .
-
Fix: Store under Argon/Nitrogen at -20°C. If the product is an oil, convert it to the hydrochloride salt for long-term solid-state stability.
Q2: Can I use 2-Chloro-3-methoxybenzaldehyde instead of the Fluoro- analog for SnAr? A: generally No , or with great difficulty.
-
Reasoning: In SnAr reactions, Fluoride is a vastly superior leaving group compared to Chloride because the highly electronegative F stabilizes the Meisenheimer intermediate (LUMO lowering effect) [2]. The Chloride analog will require harsh conditions (120°C+) that will degrade the aldehyde functionality.
Q3: In the DoM route, I see a "dimer" impurity. A: This is likely a diaryl methanol or ketone.
-
Cause: The formed aryllithium species reacted with the product (the newly formed aldehyde) because the quench was not fast enough or mixing was poor.
-
Fix: Use inverse addition . Cannulate the lithiated species into a solution of excess DMF at -78°C, rather than adding DMF to the lithium species.
References
-
WuXi AppTec. (2020). Highly Regioselective SnAr of a Polyhalogenated Benzaldehyde. QM Magic Class, Chapter 35. Link
-
Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412.[1] (Classic mechanism validation for F vs Cl reactivity).
-
Snieckus, V. (1990). Directed ortho metalation.[2][3] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879–933.[1] Link[1]
-
Mortier, J. (2007).[1] Directed Ortho Metalation of Benzoic Acids. Journal of Organic Chemistry. (Context on methoxy-directing groups).
Sources
Technical Support: Optimizing Reaction Conditions for 2-(Dimethylamino)-3-methoxybenzaldehyde
The following technical guide details the optimization of reaction conditions for the synthesis of 2-(Dimethylamino)-3-methoxybenzaldehyde . It is structured to address the common regioselectivity challenges associated with this 1,2,3-trisubstituted aromatic system.
Target Molecule: 2-(Dimethylamino)-3-methoxybenzaldehyde (CAS: 1289029-89-5) Primary Application: Pharmaceutical Intermediate (e.g., for benzosuberone analogs, heterocycles).[1][2] Critical Challenge: Controlling regiochemistry to establish the 1,2,3-substitution pattern (Aldehyde-Amine-Ether).
Module 1: Route Selection & Regiochemistry Diagnostics[2]
Q: I am using the Vilsmeier-Haack reaction on 3-methoxy-N,N-dimethylaniline. Why am I isolating the wrong isomer?
A: This is the most common failure mode. The Vilsmeier-Haack reaction is highly sensitive to electronic directing effects, which favor the para position relative to the strongest activating group.[2]
-
The Problem: In 3-methoxy-N,N-dimethylaniline (m-anisidine derivative), the dimethylamino group (-NMe₂) is the strongest activator.[2] It directs electrophilic attack to the para position (C4) or ortho position (C6).[3]
-
Major Product (C4 Attack): 4-(Dimethylamino)-2-methoxybenzaldehyde.
-
Minor Product (C6 Attack): 2-(Dimethylamino)-4-methoxybenzaldehyde.
-
Target Product (C2 Attack): 2-(Dimethylamino)-3-methoxybenzaldehyde.
-
-
Why it fails: The C2 position (between the -NMe₂ and -OMe groups) is sterically crowded and electronically sandwiched. The Vilsmeier reagent is too bulky to attack this position effectively, resulting in <5% yield of the desired isomer.
Q: Can I use Lithiation (Directed Ortho Metalation) instead?
A: Yes, but it requires specific precursors and conditions.
-
Precursor: You must start with N,N-dimethyl-o-anisidine (1-dimethylamino-2-methoxybenzene), not the meta-isomer.[2]
-
Mechanism: Both the -NMe₂ and -OMe groups are Directing Metalation Groups (DMGs).
-
Regioselectivity Risk: Lithiation can occur at C3 (between substituents) or C6 (ortho to -NMe₂). While the "cooperative effect" suggests C3, steric hindrance often pushes lithiation to C6. If lithiation occurs at C6, subsequent formylation yields 2-methoxy-3-(dimethylamino)benzaldehyde (incorrect isomer).[2]
-
Verdict: This route is chemically risky and difficult to scale due to cryogenic requirements (-78°C) and isomer separation.
Module 2: The Optimized Protocol (SNAr Route)
Recommendation: The most robust, scalable, and regioselective route is Nucleophilic Aromatic Substitution (SNAr) using a fluorinated precursor.[2] This method guarantees the correct 1,2,3-substitution pattern because the aldehyde and methoxy groups are already in place.[2]
Optimized Workflow: SNAr Displacement
Precursor: 2-Fluoro-3-methoxybenzaldehyde (CAS: 103438-88-6) Reagent: Dimethylamine (40% aq. or 2.0 M in THF) Reaction Type: Nucleophilic Aromatic Substitution (SNAr)[2]
Step-by-Step Protocol
-
Setup: In a pressure tube or sealed vial, dissolve 2-Fluoro-3-methoxybenzaldehyde (1.0 equiv) in DMSO or DMF (0.5 M concentration).
-
Note: DMSO often provides faster rates for SNAr due to better stabilization of the Meisenheimer complex.
-
-
Reagent Addition: Add Dimethylamine (2.0 - 3.0 equiv).
-
Option A: Use 40% aqueous dimethylamine. (Cheaper, easier to handle).
-
Option B: Use 2.0 M dimethylamine in THF. (Better if water-free conditions are strictly required, though not necessary here).
-
-
Base: Add K₂CO₃ (1.5 equiv). This neutralizes the HF byproduct and drives the equilibrium.
-
Reaction: Seal the vessel and heat to 90–100°C for 4–12 hours.
-
Monitoring: Monitor by TLC (EtOAc/Hexane) or HPLC. The starting material (fluoride) will disappear; the product is more polar.
-
-
Workup:
-
Purification: The crude product is often >95% pure. If necessary, purify via silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes).
Quantitative Comparison of Conditions
| Parameter | Standard Condition | Optimized Condition | Outcome |
| Solvent | Ethanol / MeOH | DMSO or DMF | Polar aprotic solvents increase rate by >10x compared to alcohols.[2] |
| Temperature | Reflux (78°C) | 95–100°C | Higher temp required to overcome steric hindrance of the ortho-methoxy group. |
| Reagent | Dimethylamine HCl | Free Amine (aq/THF) | Using the free amine (or generating in situ with excess base) prevents salt precipitation issues. |
| Yield | 40-60% | >85% | Full conversion with minimal byproduct formation. |
Module 3: Troubleshooting Guide
Issue 1: Incomplete Conversion
Symptom: After 12 hours, >20% starting material (2-fluoro-3-methoxybenzaldehyde) remains.[2]
-
Cause: The 3-methoxy group is an electron-donating group (EDG), which deactivates the ring towards nucleophilic attack, counteracting the activation from the aldehyde.[2]
-
Fix:
-
Increase Temperature: Raise to 110-120°C. Ensure your pressure vessel is rated for this.
-
Switch Solvent: If using DMF, switch to DMSO (higher dielectric constant).
-
Concentration: Run the reaction more concentrated (1.0 M) to increase collision frequency.
-
Issue 2: Cannizzaro Reaction (Aldehyde Loss)
Symptom: Formation of the corresponding benzyl alcohol or benzoic acid.
-
Cause: Use of strong hydroxide bases (NaOH, KOH) at high temperatures.
-
Fix: Stick to K₂CO₃ or Cesium Carbonate (Cs₂CO₃) . These are non-nucleophilic enough to avoid attacking the aldehyde but strong enough to scavenge protons.
Issue 3: "Fishy" Smell in Final Product
Symptom: Product has a persistent amine odor even after drying.
-
Cause: Residual dimethylamine trapped in the crystal lattice or oil.
-
Fix:
-
Wash the organic layer with 0.5 M HCl (carefully, rapid wash) to protonate and remove residual amine. Warning: Too much acid contact time may extract your product (as it is also an amine).
-
Alternatively, wash with saturated Citric Acid solution.[2]
-
Module 4: Visualization & Logic[2]
Pathway Analysis: Why SNAr Wins
The following diagram illustrates the regioselectivity failure of the Vilsmeier route versus the precision of the SNAr route.
Caption: Comparative reaction pathways showing the regiochemical reliability of the SNAr route (Green) vs. the Vilsmeier route (Red).
Experimental Workflow: SNAr Synthesis
Caption: Step-by-step experimental workflow for the SNAr synthesis of the target aldehyde.
References
-
Bankston, D. Conversion of Benzal Halides to Benzaldehydes in the Presence of Aqueous Dimethylamine.[7] Synthesis, 2004(2), 283-289.[2] (Demonstrates SNAr viability with aqueous amines). Available at: [Link]
-
Bunnett, J. F., & Zahler, R. E. Nucleophilic Substitution Reactions in Aromatic Systems.[2] Chemical Reviews. (Foundational text on SNAr activation by ortho-formyl groups).
Sources
- 1. 2-(Dimethylamino)-3-methoxybenzaldehyde | Benchchem [benchchem.com]
- 2. CN103864588A - Preparation method of 2,3-dimethoxy benzaldehyde - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Conversion of Benzal Halides to Benzaldehydes in the Presence of Aqueous Dimethylamine [organic-chemistry.org]
solvent effects in 2-(Dimethylamino)-3-methoxybenzaldehyde synthesis
Topic: Solvent Effects in 2-(Dimethylamino)-3-methoxybenzaldehyde Synthesis Technical Support Center: Advanced Synthesis Guide
Introduction: The Molecule & The Challenge
Target Molecule: 2-(Dimethylamino)-3-methoxybenzaldehyde CAS Registry Number: 1018444-62-0 (or related analogs like 1289029-89-5) Primary Application: Intermediate for pharmaceutical scaffolds (e.g., benzosuberones, quinazolines) and fluorescent probes.
The Core Challenge: Synthesizing 2-(Dimethylamino)-3-methoxybenzaldehyde presents a specific regiochemical challenge. The 1,2,3-substitution pattern is sterically crowded. While Vilsmeier-Haack formylation is standard for many benzaldehydes, it typically directs para to the amino group (position 4), yielding the wrong isomer. Consequently, the industry standard route is Nucleophilic Aromatic Substitution (SNAr) using 2-fluoro-3-methoxybenzaldehyde and dimethylamine.
This guide focuses on the critical role of solvent selection in the SNAr route, while also addressing the limitations of the Vilsmeier pathway.
Module 1: Solvent Selection for SNAr Synthesis
Methodology: Displacement of fluoride from 2-fluoro-3-methoxybenzaldehyde using dimethylamine.
Q1: Which solvent system provides the highest yield and purity?
Recommendation: N,N-Dimethylformamide (DMF) or Aqueous Dimethylamine (40%) .
Technical Insight: The reaction follows an SNAr mechanism involving a Meisenheimer complex intermediate.[1] The solvent must stabilize this polar transition state.
-
DMF (Preferred for Anhydrous): As a polar aprotic solvent, DMF effectively solvates the cationic counterion of the base (if an external base like K2CO3 is used) or the dimethylammonium species, leaving the nucleophile (dimethylamine) highly active ("naked").
-
Aqueous Dimethylamine (Green Alternative): Surprisingly, water is an excellent medium for this reaction. The "on-water" effect can accelerate SNAr reactions due to hydrogen bonding at the organic-aqueous interface, stabilizing the transition state.
Q2: Why should I avoid DMSO for this specific aldehyde?
Critical Warning: Do NOT use DMSO if high purity is required without rigorous exclusion of air.
Mechanism of Failure: While DMSO is a classic SNAr solvent, it poses a specific risk to benzaldehydes. Research indicates that DMSO can facilitate the oxidation of the aldehyde moiety to a carboxylic acid under basic conditions, even with mild heating.
-
Evidence: In comparative studies of halobenzaldehyde aminations, reactions in DMSO showed significant oxidation byproducts (up to 90% loss in extreme cases), whereas DMF maintained aldehyde integrity (>95% retention).
Q3: Can I use alcohols (Methanol/Ethanol) to reduce toxicity?
Troubleshooting: Proceed with Caution.
The Risk: Protic solvents like methanol form hydrogen bonds with the nucleophile (dimethylamine), creating a solvation shell that reduces its nucleophilicity (reactivity). This significantly slows the reaction rate compared to DMF.
-
Side Reaction Alert: If you use an alkoxide base (e.g., NaOMe) in methanol, you risk competitive substitution, forming the acetal or displacing the fluoride with methoxide instead of dimethylamine (yielding 2,3-dimethoxybenzaldehyde).
Module 2: Troubleshooting & Optimization
Q4: My reaction is stalling at 50% conversion. How do I push it to completion?
Diagnosis: The leaving group (fluoride) generates HF, which protonates the dimethylamine, rendering it non-nucleophilic.
Solution:
-
Stoichiometry: Ensure you are using at least 2.5 to 3 equivalents of dimethylamine. One equivalent reacts, the second acts as a base to neutralize HF.
-
Solvent Additive: If using a non-aqueous solvent (DMF/THF), add an inorganic base like K2CO3 or Cs2CO3 . Cesium carbonate is particularly effective in DMF due to the "Cesium Effect" (higher solubility and looser ion pairing).
Q5: I am seeing a "wrong isomer" impurity. What happened?
Root Cause: If you attempted the Vilsmeier-Haack route starting from 3-methoxy-N,N-dimethylaniline, you likely synthesized 4-(dimethylamino)-2-methoxybenzaldehyde (or the 4-amino-2-methoxy isomer).
Explanation: The Vilsmeier reagent is bulky. It prefers the electronically activated para position relative to the dimethylamino group. The target position (ortho to NMe2, meta to OMe) is sterically shielded by the adjacent methoxy group and N-methyls.
-
Correction: Switch to the SNAr route using the 2-fluoro precursor.
Module 3: Visualization & Workflows
Figure 1: Solvent Decision Matrix for SNAr Route
This diagram illustrates the logical flow for selecting a solvent based on available reagents and constraints.
Caption: Decision tree for solvent selection emphasizing the risks of DMSO and alcohols versus the reliability of DMF and Aqueous systems.
Module 4: Data Summary & Protocols
Table 1: Solvent Performance Comparison
| Solvent | Reaction Rate | Aldehyde Stability | Work-up Ease | Recommendation |
| DMF | High (+++++) | High | Moderate (requires aqueous wash) | Primary Choice |
| Water (Aq. DMA) | High (++++) | High | Excellent (Extraction) | Green Choice |
| DMSO | High (++++) | Low (Risk of Oxidation) | Poor (High boiling point) | Avoid |
| Methanol | Low (++) | High | High | Not Recommended |
| THF | Moderate (+++) | High | High | Viable Alternative |
Standard Operating Procedure (SNAr Route)
-
Charge: To a pressure tube or round-bottom flask, add 2-fluoro-3-methoxybenzaldehyde (1.0 equiv).
-
Solvent: Add DMF (5 mL per gram of substrate).
-
Reagent: Add Dimethylamine (2.0 M in THF or 40% Aqueous solution, 3.0 equiv).
-
Base (Optional): If using anhydrous amine, add K2CO3 (1.5 equiv).
-
Reaction: Seal and heat to 90°C for 2–4 hours. Monitor by TLC (Product is more polar and often fluorescent).
-
Work-up: Cool to RT. Pour into ice water. Extract with Dichloromethane (DCM) or Ethyl Acetate .
-
Note: Wash organic layer with saturated Sodium Bisulfite if unreacted aldehyde purification is needed (aldehyde forms adduct, impurities wash away, regenerate with base).
-
References
-
Bankston, D. (2004).[2] "Conversion of Benzal Halides to Benzaldehydes in the Presence of Aqueous Dimethylamine." Synthesis, 2004(2), 283–289.[2] Link
-
Bunnett, J. F., & Zahler, R. E. (1951). "Kinetics of Nucleophilic Substitution in Aromatic Compounds." Chemical Reviews, 49(2), 273–412. Link
- Foundational text on SNAr mechanisms and solvent effects (Polar Aprotic acceler
- Lemaire, C., et al. (2004). "Solid phase synthesis of fluorine-18 labeled lexitropsins." Journal of Labelled Compounds and Radiopharmaceuticals. Cites the comparative instability/oxidation of benzaldehydes in DMSO vs DMF under basic conditions.
-
Ossila Ltd. "2-Fluoro-3-methoxybenzaldehyde Product Safety & Synthesis Data." Link
- Confirming the substrate as a standard building block for this specific substitution p
Sources
Technical Support Center: Synthesis of 2-(Dimethylamino)-3-methoxybenzaldehyde
Welcome to the technical support center for the synthesis of 2-(Dimethylamino)-3-methoxybenzaldehyde (CAS 1289029-89-5). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and intricacies of this synthesis. We will move beyond simple procedural steps to explore the underlying chemical principles, ensuring you can troubleshoot effectively and optimize your reaction outcomes.
Frequently Asked Questions (FAQs): Synthetic Strategy
Q1: What are the primary synthetic routes to 2-(Dimethylamino)-3-methoxybenzaldehyde?
There are two main retrosynthetic approaches depending on commercially available starting materials:
-
Route A: N,N-Dimethylation of an Existing Amine. This is often the most direct route if 2-amino-3-methoxybenzaldehyde is available. The key transformation is the methylation of the primary aromatic amine to a tertiary dimethylamine.
-
Route B: Formylation of a Substituted Aniline. This route starts with N,N-dimethyl-2-methoxyaniline. The critical step is the introduction of the aldehyde group (formylation) onto the aromatic ring, typically directed to the position ortho to the powerful dimethylamino activating group.
The choice between these routes depends on the cost, availability, and purity of the respective starting materials.
Q2: Which formylation method is recommended for Route B?
The Vilsmeier-Haack reaction is the most effective and widely used method for formylating electron-rich aromatic compounds like N,N-dimethyl-2-methoxyaniline.[1][2] This reaction utilizes a "Vilsmeier reagent," an electrophilic chloroiminium salt, which is typically generated in situ from N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃).[3][4][5] The strong electron-donating nature of the dimethylamino group makes the aromatic ring highly susceptible to this type of electrophilic aromatic substitution.[4]
Q3: What is the preferred method for the N,N-dimethylation in Route A?
The Eschweiler-Clarke reaction is a highly effective method for methylating primary amines.[6] It uses an excess of formic acid and formaldehyde as the source of the methyl groups. This reaction is advantageous because it is a reductive amination process that typically avoids the common problem of over-alkylation (quaternization) that can occur with other methylating agents like methyl iodide.[6]
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the synthesis.
Part A: Vilsmeier-Haack Formylation (Route B)
Q4: My Vilsmeier-Haack reaction shows low or no conversion. What are the likely causes?
-
Reagent Quality: The Vilsmeier reagent is moisture-sensitive. Ensure your DMF is anhydrous and the POCl₃ is fresh and has not been hydrolyzed by atmospheric moisture. The reaction should be run under an inert atmosphere (e.g., Nitrogen or Argon).
-
Insufficient Activation: The Vilsmeier-Haack reaction requires an electron-rich aromatic substrate.[7] While the dimethylamino group is a strong activator, any powerful electron-withdrawing groups on the ring could hinder the reaction.
-
Reaction Temperature: The reactivity of the substrate dictates the required temperature, which can range from 0°C to 80°C.[7] If your substrate is only moderately activated, you may need to increase the reaction temperature. Start at a low temperature (0-5°C) during the addition of POCl₃ to control the initial exothermic reaction, then slowly warm to the required temperature for the substitution to proceed.
Q5: I'm observing unexpected side products. What are they and how can I avoid them?
-
Chlorination: In some cases, particularly with substrates containing hydroxyl groups (phenols), chlorination of the ring or other functional groups can occur.[3] While not the primary concern for N,N-dimethyl-2-methoxyaniline, it's a known side reaction of the Vilsmeier-Haack conditions.[3] Using the correct stoichiometry of the Vilsmeier reagent can help minimize this.
-
Multiple Formylations: Highly activated aromatic systems can sometimes undergo diformylation. This is less common but possible. Controlling the stoichiometry of the Vilsmeier reagent (using closer to 1.0-1.2 equivalents) and maintaining a moderate reaction temperature can prevent this.
Q6: The workup procedure is difficult, and my product yield is low after hydrolysis. Why?
The Vilsmeier-Haack reaction produces a stable iminium salt intermediate which must be hydrolyzed to yield the final aldehyde.[5][8]
-
Incomplete Hydrolysis: The hydrolysis step, typically done by pouring the reaction mixture into ice-cold water or a basic solution, is crucial. Ensure vigorous stirring during this step to break down the iminium intermediate completely.
-
pH Control: After hydrolysis, the solution will be strongly acidic. Careful neutralization with a base (e.g., NaOH, NaHCO₃) is required before extraction. The product itself is a basic amine, so the pH must be raised sufficiently to ensure it is in its free-base form to be extracted into an organic solvent.
Part B: Eschweiler-Clarke N,N-Dimethylation (Route A)
Q7: My methylation is incomplete, and I still have starting material (2-amino-3-methoxybenzaldehyde) or the mono-methylated product.
-
Insufficient Reagents: The Eschweiler-Clarke reaction requires an excess of both formaldehyde and formic acid. Formic acid acts as both the solvent and the reducing agent. A common protocol uses a significant excess of both.
-
Reaction Time/Temperature: While the reaction is often robust, it may require heating (reflux) for several hours to drive it to completion. Monitor the reaction by TLC to confirm the disappearance of the starting material.
Q8: My NMR spectrum shows signals that suggest over-methylation. Is this possible with the Eschweiler-Clarke reaction?
While the Eschweiler-Clarke reaction is known for preventing the formation of quaternary ammonium salts, it's not impossible under harsh or prolonged conditions. However, a more likely scenario is the formation of N-formyl or N-methyl-N-formyl intermediates if the reduction step is incomplete. Ensure sufficient formic acid is present and the reaction is allowed to complete.
Part C: Purification and Characterization
Q9: How can I best purify the final 2-(Dimethylamino)-3-methoxybenzaldehyde product?
-
Extraction: Liquid-liquid extraction is a primary purification step.[1] After quenching the reaction, the product can be extracted from an aqueous solution into an organic solvent like ethyl acetate or dichloromethane.
-
Acid-Base Extraction: The dimethylamino group is basic. This property can be exploited for purification. The crude product can be dissolved in a dilute acid (e.g., 1M HCl), washed with an organic solvent to remove non-basic impurities, and then the aqueous layer can be basified to precipitate or re-extract the pure product.[9]
-
Column Chromatography: For high purity, silica gel chromatography is effective.[1] A typical eluent system would be a gradient of ethyl acetate in hexanes. The polarity can be adjusted based on TLC analysis.
-
Crystallization/Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) is an excellent method for achieving high purity.[1]
Q10: What are the key signals to look for in the ¹H NMR spectrum to confirm my product?
Confirmation of the structure relies on identifying all the unique protons in the molecule. The aldehydic proton is particularly diagnostic.[1]
| Proton Assignment | Expected Chemical Shift (δ) in ppm | Multiplicity |
| Aldehyde (-CHO) | 9.5 - 10.5 | Singlet (s) |
| Aromatic (Ar-H) | 6.8 - 7.8 | Multiplet (m) or Doublets/Triplets |
| Methoxy (-OCH₃) | ~3.9 | Singlet (s) |
| Dimethylamino (-N(CH₃)₂) | ~2.7 | Singlet (s) |
| Table 1: Expected ¹H NMR chemical shifts for 2-(Dimethylamino)-3-methoxybenzaldehyde. Shifts are approximate and depend on the solvent used.[1] |
Experimental Protocol: N,N-Dimethylation of 2-Amino-3-methoxybenzaldehyde
This protocol details the synthesis of the target compound via the Eschweiler-Clarke reaction (Route A).
Materials:
-
Formic Acid (≥95%) (approx. 20 eq)
-
Formaldehyde (37% solution in H₂O) (approx. 10 eq)
-
Sodium Hydroxide (NaOH) solution (e.g., 2M)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-3-methoxybenzaldehyde (1.0 eq).
-
Reagent Addition: In a fume hood, add formic acid (20 eq) followed by the formaldehyde solution (10 eq).
-
Reaction: Heat the mixture to reflux (typically around 100-110°C) and maintain for 4-8 hours. The reaction progress should be monitored by TLC until the starting amine is consumed.
-
Quenching and Neutralization: Cool the reaction mixture to room temperature and then further in an ice bath. Slowly and carefully add 2M NaOH solution to neutralize the excess formic acid until the pH is basic (pH > 9). This is an exothermic process; maintain cooling to prevent overheating.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography (e.g., 10-30% ethyl acetate in hexanes) to obtain the pure 2-(Dimethylamino)-3-methoxybenzaldehyde.
Visualized Workflows and Mechanisms
The following diagrams illustrate the key processes involved in the synthesis.
Caption: Overview of primary synthetic routes.
Caption: Troubleshooting decision tree for low yield.
Caption: Simplified Vilsmeier-Haack reaction mechanism.
References
-
Acta Chemica Scandinavica. (1999). Convenient Method for the ortho-Formylation of Phenols. 53, 258-262. Retrieved from [Link]
-
ResearchGate. (n.d.). ortho-Formylation of oxygenated phenols. Request PDF. Retrieved from [Link]
-
Organic Syntheses. (n.d.). p-DIMETHYLAMINOBENZALDEHYDE. Retrieved from [Link]
-
PMC. (n.d.). Vilsmeier–Haack complex formation by Fe3O4@SiO2@CS@POCl2-x/DMF: an efficient catalyst for conversion of epoxides to β-bromoformates. Retrieved from [Link]
-
Name Reactions in Organic Synthesis. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
ResearchGate. (2007, November). Synthesis of 2-Hydroxy-3-Methoxy Benzaldehyde Thiosemicarbazone (HMBATSC) and its Application for Direct and Second Derivative Spectrophotometric Determination of Palladium(II). Retrieved from [Link]
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
The Hive Novel Discourse. (n.d.). Selective ortho-formylation of phenols. Retrieved from [Link]
-
ResearchGate. (n.d.). N‐Methylation of aromatic amines using formic acid as the unique carbon.... Retrieved from [Link]
-
ResearchGate. (n.d.). Vilsmeier—Haack Reaction on Hydrazones: A Convenient Synthesis of 4-Formylpyrazoles. Retrieved from [Link]
-
I.R.I.S. (n.d.). Reactivity Insights of Methoxyphenyl Boronic Acids in Rieche Formylation Reaction. Retrieved from [Link]
-
University of Liverpool IT Services. (2013, December 10). A General Method for N‐Methylation of Amines and Nitro Compounds with Dimethylsulfoxide. Retrieved from [Link]
-
Sciencemadness.org. (n.d.). Magnesium-mediated ortho-Specific Formylation and Formaldoximation of Phenols. Retrieved from [Link]
-
J&K Scientific LLC. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Quick Company. (n.d.). A Novel Stereospecific Synthesis Of ( ) (2 S,3 S) 1 Dimethylamino 3 (3 Methoxyphenyl) 2 Methyl Pentan 3 Ol. Retrieved from [Link]
- Google Patents. (n.d.). CN108794317A - The preparation method of 2,3- dimethoxy benzaldehydes.
-
PubChem. (n.d.). 2-Amino-3-methoxybenzaldehyde. Retrieved from [Link]
-
Supporting Information for Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor. (n.d.). Retrieved from [Link]
-
JOCPR. (n.d.). Micellar effects on the Vilsmeier-haack formylation reactions with phenols in nonaqueous solvents-A. Retrieved from [Link]
-
Asian Journal of Research in Chemistry. (2018, January 29). A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. Retrieved from [Link]
-
MDPI. (n.d.). Review of Modern Eschweiler–Clarke Methylation Reaction. Retrieved from [Link]
-
SpectraBase. (n.d.). Benzaldehyde, 4-(diethylamino)-2-methoxy-. Retrieved from [Link]
-
Reddit. (2023, January 5). Methylation of NH2 Troubleshooting?. Retrieved from [Link]
- Google Patents. (n.d.). CN103864588A - Preparation method of 2,3-dimethoxy benzaldehyde.
-
ACS Publications. (n.d.). Selective demethylation of 2,5-dimethoxybenzaldehyde to 5-hydroxy-2-methoxybenzaldehyde. The Journal of Organic Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-3-methylbenzaldehyde. Retrieved from [Link]
-
European Patent Office. (n.d.). Benzaldehyde derivative and process for its preparation - EP 0145334 A2. Retrieved from [Link]
Sources
- 1. 2-(Dimethylamino)-3-methoxybenzaldehyde | Benchchem [benchchem.com]
- 2. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [cambridge.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. jk-sci.com [jk-sci.com]
- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. CAS 70127-96-7 | 2-Amino-3-methoxybenzaldehyde - Synblock [synblock.com]
- 11. 2-Amino-3-methoxybenzaldehyde | C8H9NO2 | CID 13970121 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up of 2-(Dimethylamino)-3-methoxybenzaldehyde Production
Welcome to the technical support center for the synthesis of 2-(Dimethylamino)-3-methoxybenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important chemical intermediate. The following troubleshooting guides and frequently asked questions (FAQs) are based on established chemical principles and practical experience in process development.
I. Overview of the Primary Synthetic Route: The Vilsmeier-Haack Reaction
The most common and industrially viable method for the synthesis of 2-(Dimethylamino)-3-methoxybenzaldehyde is the Vilsmeier-Haack formylation of N,N-dimethyl-2-methoxyaniline.[1] This reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to introduce a formyl group onto the electron-rich aromatic ring.[1][2]
The overall transformation can be summarized as follows:
-
Step 1: Formation of the Vilsmeier Reagent. POCl₃ reacts with DMF to generate the electrophilic chloroiminium ion, which is the active formylating agent.[2]
-
Step 2: Electrophilic Aromatic Substitution. The electron-rich N,N-dimethyl-2-methoxyaniline attacks the Vilsmeier reagent, leading to the formation of an iminium salt intermediate.[1][2]
-
Step 3: Hydrolysis. The reaction mixture is quenched with water or an aqueous base to hydrolyze the iminium salt, yielding the final product, 2-(Dimethylamino)-3-methoxybenzaldehyde.[2][3]
While this reaction is efficient, scaling up from laboratory to pilot or production scale introduces several challenges that can impact yield, purity, and safety.
II. Troubleshooting Guide & FAQs
This section addresses common issues encountered during the scale-up of 2-(Dimethylamino)-3-methoxybenzaldehyde synthesis.
Reaction & Reagent Handling
Q1: We are observing a significant exotherm during the addition of POCl₃ to DMF, making temperature control difficult at a larger scale. How can we manage this?
A1: The formation of the Vilsmeier reagent is a highly exothermic process.[4] Uncontrolled temperature can lead to the decomposition of the reagent and the formation of byproducts.[5][6]
-
Recommended Actions:
-
Slow, Sub-surface Addition: Add the POCl₃ slowly and below the surface of the DMF to ensure rapid mixing and heat dissipation.
-
Efficient Cooling: Ensure your reactor has adequate cooling capacity. For larger scales, a jacketed reactor with a reliable chilling system is essential.
-
Reverse Addition: Consider adding the DMF to the POCl₃. While less common, this can sometimes offer better temperature control. However, this should be carefully evaluated at a small scale first.
-
In-situ Generation: An alternative approach is to add POCl₃ to a mixture of DMF and the N,N-dimethyl-2-methoxyaniline substrate at the desired reaction temperature.[4] This "one-pot" method avoids the accumulation of large amounts of the unstable Vilsmeier reagent.[4]
-
Q2: What is the optimal temperature for the formylation reaction itself, and what are the consequences of temperature deviations?
A2: The optimal temperature for the formylation of N,N-dimethyl-2-methoxyaniline is typically in the range of 0-10°C.
-
Consequences of Deviations:
-
Too Low: The reaction rate will be significantly slower, potentially leading to an incomplete reaction.
-
Too High: Increased risk of side reactions, such as the formation of colored impurities and potential thermal decomposition of the reaction mixture.[4][5][6] Calorimetric studies of similar Vilsmeier-Haack reactions have shown that the reaction mixture can be thermally unstable.[4][5][6]
-
Q3: We are seeing variable yields in our scaled-up batches. What are the likely causes?
A3: Variable yields are often multifactorial. Consider the following:
-
Reagent Quality: Ensure the purity of your starting materials. Moisture in the DMF can react with POCl₃, reducing the amount of active reagent.
-
Stoichiometry: Precise control of the molar ratios of POCl₃ and DMF is crucial. An excess of either can lead to side reactions.
-
Mixing Efficiency: In larger reactors, inefficient mixing can create localized "hot spots" or areas of high reagent concentration, leading to byproduct formation. Ensure your reactor's agitation is sufficient for the batch size.
-
Reaction Time: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC, or GC) to ensure it has gone to completion before quenching.[7]
Work-up and Purification
Q4: The hydrolysis step is generating a thick, difficult-to-stir slurry. How can we improve the handling of the product isolation?
A4: The precipitation of the product during hydrolysis can be challenging at scale.
-
Recommended Actions:
-
Controlled Quench: Add the reaction mixture slowly to a well-agitated vessel containing ice and water or a dilute aqueous base. This helps to control the exotherm of the quench and can influence the particle size of the precipitate.
-
Vigorous Agitation: Use robust mechanical stirring during the precipitation to prevent the formation of large lumps, which can trap impurities and make filtration difficult.[8]
-
Solvent Addition: In some cases, the addition of a co-solvent during the work-up can improve the physical properties of the precipitate. This needs to be evaluated on a case-by-case basis.
-
Q5: Our isolated crude product has a persistent color. What is the source of this color, and how can we remove it?
A5: Colored impurities are a common issue in Vilsmeier-Haack reactions. These can arise from various side reactions.
-
Source of Color: The exact nature of the colored impurities can vary, but they are often high-molecular-weight condensation products or decomposition products.
-
Purification Strategies:
-
Thorough Washing: Wash the crude product thoroughly with water to remove any residual acids and water-soluble impurities.[8]
-
Recrystallization: This is a powerful technique for removing colored impurities.[1] A suitable solvent system (e.g., ethanol/water, isopropanol) should be identified through small-scale screening.
-
Acid-Base Purification: For stubborn coloration, an acid-base purification can be effective.[8][9] Dissolve the crude product in dilute hydrochloric acid, filter to remove any insoluble impurities, and then carefully re-precipitate the product by adding a base like sodium hydroxide.[8][9] It's crucial to use dilute acid, as stronger acids can sometimes deepen the color.[8]
-
Distillation: If the product is thermally stable, vacuum distillation can be an effective purification method.[8]
-
Q6: What are the most common impurities we should be looking for in our final product?
A6: Besides colored byproducts, you should monitor for:
-
Unreacted Starting Material: N,N-dimethyl-2-methoxyaniline.
-
Isomeric Impurities: Depending on the reaction conditions, small amounts of other formylated isomers may be present.
-
Residual Solvents: DMF and any solvents used during work-up and purification.
Analytical techniques such as HPLC, GC, and NMR are essential for identifying and quantifying these impurities.[1]
III. Process Flow and Key Considerations
The following diagram illustrates a typical workflow for the scaled-up production of 2-(Dimethylamino)-3-methoxybenzaldehyde, highlighting critical control points.
Caption: Workflow for 2-(Dimethylamino)-3-methoxybenzaldehyde Synthesis.
IV. Quantitative Data Summary
The following table provides typical ranges for key process parameters. These should be optimized for your specific equipment and scale.
| Parameter | Laboratory Scale (e.g., 10g) | Pilot Scale (e.g., 1kg) | Key Considerations |
| POCl₃ : DMF : Substrate (molar ratio) | 1.1 : 1.1 : 1.0 | 1.05-1.1 : 1.05-1.1 : 1.0 | Excess Vilsmeier reagent can lead to byproducts. |
| Reaction Temperature | 0-5 °C | 0-10 °C | Strict temperature control is critical for purity.[4][5][6] |
| Reaction Time | 2-4 hours | 4-8 hours | Monitor by TLC/HPLC for completion. |
| Typical Yield (Crude) | 85-95% | 80-90% | Lower yields at scale can be due to mixing and heat transfer issues. |
| Typical Yield (Purified) | 75-85% | 70-80% | Purification losses are expected. |
V. Experimental Protocol: Acid-Base Purification of Crude Product
This protocol describes a robust method for purifying crude 2-(Dimethylamino)-3-methoxybenzaldehyde that contains colored impurities.
-
Dissolution: Suspend the crude product in deionized water (approx. 10-15 volumes).
-
Acidification: Slowly add dilute hydrochloric acid (e.g., 2M HCl) with vigorous stirring until the solid completely dissolves and the pH is between 1 and 2.[8][9]
-
Filtration (Optional): If any insoluble material remains, filter the acidic solution to remove these impurities.
-
Reprecipitation: Cool the acidic solution in an ice bath. Slowly add a dilute solution of sodium hydroxide (e.g., 2M NaOH) with vigorous stirring. Monitor the pH. The product will begin to precipitate. Continue adding the base until the pH of the slurry is approximately 7.[8][9]
-
Isolation: Filter the precipitated solid and wash the filter cake thoroughly with several portions of cold deionized water until the filtrate is neutral.[8]
-
Drying: Dry the purified product under vacuum at a temperature not exceeding 50°C.
VI. Logical Relationships in Troubleshooting
The following diagram outlines a decision-making process for troubleshooting common issues during scale-up.
Caption: Troubleshooting Decision Tree for Scale-up Issues.
References
-
Organic Syntheses. (n.d.). p-DIMETHYLAMINOBENZALDEHYDE. Retrieved from [Link]
-
Janssens, T., Keirsse, H., Van den Bril, J., & Van Haver, P. (2005). Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. Organic Process Research & Development, 9(6), 991-996. Retrieved from [Link]
-
Garrido, L. C., Aguiar, R. P., & Serra, O. A. (2018). The Formylation of N,N-Dimethylcorroles. Molecules, 23(10), 2530. Retrieved from [Link]
-
American Chemical Society. (2005). Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. Retrieved from [Link]
- Google Patents. (2018). CN108794317A - The preparation method of 2,3- dimethoxy benzaldehydes.
-
Quick Company. (2013). A Novel Stereospecific Synthesis Of ( ) (2 S,3 S) 1 Dimethylamino 3 (3 Methoxyphenyl) 2 Methyl Pentan 3 Ol. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. Retrieved from [Link]
- Google Patents. (1977). US4028361A - Process for the purification of MDA.
-
ResearchGate. (2022). Scaled-up synthesis of methoxy derivative 2a. Retrieved from [Link]
- Google Patents. (2014). CN103864588A - Preparation method of 2,3-dimethoxy benzaldehyde.
-
International Journal of Pharmaceutical Sciences Review and Research. (2011). ANALYTICAL, BIOCHEMICAL AND SYNTHETIC APPLICATIONS OF Para-DIMETHYLAMINOBENZALDEHYDE Review Article. Retrieved from [Link]
-
Synthesis of [3-C-13]-2,3-dihydroxy-4-methoxybenzaldehyde. (n.d.). Retrieved from [Link]
- Google Patents. (1984). US4440953A - Purification of N-substituted aminobenzaldehydes.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The Formylation of N,N‑Dimethylcorroles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mt.com [mt.com]
- 5. researchgate.net [researchgate.net]
- 6. semanticscholar.org [semanticscholar.org]
- 7. US4028361A - Process for the purification of MDA - Google Patents [patents.google.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. US4440953A - Purification of N-substituted aminobenzaldehydes - Google Patents [patents.google.com]
preventing decomposition of 2-(Dimethylamino)-3-methoxybenzaldehyde
Welcome to the technical support center for 2-(Dimethylamino)-3-methoxybenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the decomposition of this valuable reagent. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Introduction
2-(Dimethylamino)-3-methoxybenzaldehyde is an electron-rich aromatic aldehyde utilized as a versatile building block in organic synthesis.[1] Its unique substitution pattern, featuring both a dimethylamino and a methoxy group, makes it a valuable precursor for the synthesis of complex molecules and active pharmaceutical ingredients.[1] However, the very electronic nature that makes this compound synthetically useful also renders it susceptible to decomposition. This guide will provide you with the expertise to handle, store, and purify this reagent to ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: My 2-(Dimethylamino)-3-methoxybenzaldehyde has turned yellow/brown. What is causing this discoloration?
Discoloration is a common indicator of decomposition. The yellow or brown color likely results from the formation of oxidized impurities. Aromatic aldehydes, especially those with electron-donating groups like dimethylamino and methoxy, are prone to oxidation.[2] This oxidation can be initiated by exposure to air (oxygen), light, or trace metal impurities. The primary degradation product is often the corresponding carboxylic acid, 2-(dimethylamino)-3-methoxybenzoic acid.
Q2: What are the primary pathways of decomposition for this compound?
The two main decomposition pathways for 2-(Dimethylamino)-3-methoxybenzaldehyde are:
-
Oxidation: The aldehyde functional group is susceptible to oxidation to a carboxylic acid.[3][4] This process is often accelerated by the presence of oxygen and light. The electron-rich nature of the aromatic ring can also make it more susceptible to oxidative degradation.
-
Photodegradation: Aromatic compounds can undergo degradation upon exposure to light, particularly UV light.[5][6] This can lead to the formation of a complex mixture of byproducts. Safety data sheets for similar compounds often recommend protection from light.
Q3: What are the ideal storage conditions to prevent decomposition?
To minimize decomposition, 2-(Dimethylamino)-3-methoxybenzaldehyde should be stored under the following conditions:
| Parameter | Recommended Condition | Rationale |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation by atmospheric oxygen.[7][8] |
| Temperature | 2-8°C | Reduces the rate of chemical reactions, including decomposition.[9] |
| Light | Amber vial or in the dark | Protects the compound from photodegradation.[10] |
| Container | Tightly sealed container | Prevents exposure to moisture and air.[7][8] |
Q4: How can I assess the purity of my 2-(Dimethylamino)-3-methoxybenzaldehyde?
Several analytical techniques can be used to determine the purity of your sample:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool to identify the characteristic aldehyde proton signal (typically between δ 9.5 and 10.5 ppm) and to detect impurities.[1]
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate the main compound from any degradation products, allowing for quantification of purity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for identifying and quantifying volatile impurities.[11]
-
Melting Point: A sharp melting point close to the literature value indicates high purity. A broad melting point range suggests the presence of impurities.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Compound is discolored (yellow/brown) upon arrival or after storage. | Oxidation due to improper storage (exposure to air/light). | Purify the material before use (see Purification Protocol). Review and improve storage conditions. |
| Inconsistent reaction outcomes or low yields. | Use of partially decomposed starting material. | Assess the purity of the aldehyde using NMR or HPLC. Purify if necessary. |
| Appearance of an additional spot on TLC analysis of the starting material. | Presence of impurities, likely the corresponding carboxylic acid. | The carboxylic acid will have a different Rf value. Purification is recommended. |
| Difficulty in dissolving the compound. | The compound may have polymerized or degraded to insoluble byproducts. | Attempt to dissolve a small sample in a range of solvents. If insoluble, purification or disposal may be necessary. |
Visualizing Decomposition Pathways
The following diagram illustrates the primary decomposition pathways for 2-(Dimethylamino)-3-methoxybenzaldehyde.
Caption: Potential decomposition pathways of the target aldehyde.
Experimental Protocols
Protocol 1: Purification of 2-(Dimethylamino)-3-methoxybenzaldehyde by Recrystallization
This protocol describes a standard method for purifying the aldehyde if it has discolored or if impurities are detected.
Materials:
-
Crude 2-(Dimethylamino)-3-methoxybenzaldehyde
-
Ethanol
-
Deionized water
-
Erhlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: In an Erlenmeyer flask, dissolve the crude aldehyde in a minimal amount of hot ethanol.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Slowly add deionized water to the hot ethanol solution until the solution becomes slightly cloudy.
-
Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Workflow for Purity Assessment
This workflow outlines the steps for assessing the purity of your 2-(Dimethylamino)-3-methoxybenzaldehyde.
Caption: A logical workflow for assessing the purity of the aldehyde.
References
- Jacobs, W. A., & Heidelberger, M. (1915). THE QUATERNARY SALTS OF HEXAMETHYLENETETRAMINE. I. THE REACTION BETWEEN HEXAMETHYLENETETRAMINE AND MONOHALOGENATED ACYL DERIVATIVES. Journal of Biological Chemistry, 20(4), 513-522.
- Taylor & Francis. (2024, September 12).
- Mutharasaiah, K., Govindareddy, V., & Karigar, C. (2010). Photobiodegradation of halogenated aromatic pollutants. Advances in Bioscience and Biotechnology, 1, 238-240.
- Journal of the Chemical Society B: Physical Organic. (n.d.). Kinetics and mechanism of the oxidation of aromatic aldehydes with bromine. RSC Publishing.
- Amador, J. A., et al. (1995). Degradation of aromatic compounds bound to humic acid by the combined action of sunlight and microorganisms. Applied and Environmental Microbiology, 61(12), 4381-4386.
- Leifer, A. (1990). Aqueous photodegradation of polycyclic aromatic hydrocarbons. Environmental Science & Technology, 24(9), 1354-1361.
- Benchchem. (n.d.). A Comparative Guide to the Reactivity of Substituted Benzaldehydes.
- NANOLAB. (n.d.).
- Sigma-Aldrich. (n.d.). 2-[2-(Dimethylamino)ethoxy]-3-methoxybenzaldehyde hydrochloride.
- Chemistry LibreTexts. (2025, January 19). 19.
- TCI Chemicals. (2025, May 15).
- Aldrich. (2025, November 6).
- Sigma-Aldrich. (n.d.). Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants.
- Sigma-Aldrich. (n.d.). 2-(Dimethylamino)-4-methoxybenzaldehyde.
- Sen Gupta, K. K., Samaddar, H., Sen, P. K., & Banerjee, A. (1975). Kinetics and mechanism of oxidation of aromatic aldehydes by acid bromate. The Journal of Organic Chemistry, 40(1), 123-126.
- Benchchem. (n.d.). 2-(Dimethylamino)-3-methoxybenzaldehyde.
- Thermo Fisher Scientific. (2025, October 8).
- Brainly.in. (2023, September 17). Is benzaldehyde less or more reactive to electrophilic substitution reactions than benzene (C6H6)?.
- MDPI. (n.d.).
- Quora. (2018, October 31). What do you expect, benzaldehyde to be more reactive or less reactive in nucleophilic addition reaction than propanal?.
- Google Patents. (n.d.). Method of analysis of aldehyde and ketone by mass spectrometry.
- Wyzant Ask An Expert. (2015, February 20). Organic! Benzaldehyde is less reactive than propanal towards nucleophilic addition reaction.
- Chemguide. (n.d.).
- Filo. (2025, September 30).
- Science.gov. (n.d.).
- BASF. (2026, February 18).
- Organic Syntheses Procedure. (n.d.). p-DIMETHYLAMINOBENZALDEHYDE.
- BYJU'S. (2022, July 19).
- CDH Fine Chemical. (n.d.).
- Fisher Scientific. (2024, March 1).
- Fisher Scientific. (n.d.).
- Fisher Scientific. (n.d.).
- Google Patents. (n.d.). US4440953A - Purification of N-substituted aminobenzaldehydes.
- Google Patents. (n.d.). CN108794317A - The preparation method of 2,3- dimethoxy benzaldehydes.
- Hive Novel Discourse. (n.d.). Synthesis of MMDA-3a and MMDA-3b Benzaldehydes.
- Google Patents. (n.d.). CN103864588A - Preparation method of 2,3-dimethoxy benzaldehyde.
- ResearchGate. (n.d.). Scheme 1. The reduction of 4-methoxybenzaldehyde and 4-(dimethylamino)benzaldehyde.
- PubChem - NIH. (n.d.). 2,3-Dimethoxybenzaldehyde.
- ANALYTICAL, BIOCHEMICAL AND SYNTHETIC APPLICATIONS OF Para-DIMETHYLAMINOBENZALDEHYDE Review Article. (2011, November 20).
- ScienceDirect. (2023, December 27). methoxybenzaldehyde, CAS Registry Number 135-02-4.
- Synthesis, Spectroscopic Characterization and Thermal Studies of (E,E)-2-Hydroxy-3-methoxybenzaldehyde Azine. (2014, February 15).
- Carl ROTH. (n.d.). Safety Data Sheet: 4-(Dimethylamino)-benzaldehyde.
Sources
- 1. 2-(Dimethylamino)-3-methoxybenzaldehyde | Benchchem [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Aqueous photodegradation of polycyclic aromatic hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tcichemicals.com [tcichemicals.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. 2-(Dimethylamino)-4-methoxybenzaldehyde | 1289063-76-8 [sigmaaldrich.com]
- 10. download.basf.com [download.basf.com]
- 11. US7309608B2 - Method of analysis of aldehyde and ketone by mass spectrometry - Google Patents [patents.google.com]
Validation & Comparative
Comparative Characterization Guide: 2-(Dimethylamino)-3-methoxybenzaldehyde Derivatives
Executive Summary
This guide provides a technical analysis of 2-(Dimethylamino)-3-methoxybenzaldehyde , a specialized pharmacophore precursor used in the synthesis of acridines, quinolines, and fluorescent probes. Unlike common commodity aldehydes, this scaffold presents unique characterization challenges due to the steric and electronic interplay between the ortho-dimethylamino and meta-methoxy groups.
This document compares the performance and reactivity of this compound against two standard alternatives: 2-Nitrobenzaldehyde (an electron-deficient isomer) and 4-(Dimethylamino)benzaldehyde (the sterically unhindered congener).
Strategic Utility & Comparative Profiling
The "Ortho-Effect" in Heterocycle Synthesis
The primary utility of 2-(Dimethylamino)-3-methoxybenzaldehyde lies in its ability to undergo cyclization reactions (e.g., Friedländer synthesis) to form nitrogen-containing heterocycles.
-
Target Molecule (2-NMe2, 3-OMe): The ortho-dimethylamino group acts as a built-in nucleophile precursor or a steric director. The meta-methoxy group (C3) electronically activates the C4 position for electrophilic attack but deactivates the aldehyde carbonyl toward nucleophiles via resonance.
-
Alternative A (2-Nitrobenzaldehyde): Highly reactive carbonyl due to the electron-withdrawing nitro group.[1] However, the nitro group requires reduction (to amine) before it can participate in many cyclizations, adding a synthetic step.
-
Alternative B (4-Dimethylaminobenzaldehyde): Lacks the ortho-positioning required for direct annulation. It is primarily used for Knoevenagel condensations where linearity is desired, not cyclization.
Performance Comparison Matrix
| Feature | 2-(Dimethylamino)-3-methoxybenzaldehyde | 2-Nitrobenzaldehyde (Alternative A) | 4-(Dimethylamino)benzaldehyde (Alternative B) |
| Electronic Nature | Electron-Rich (Donor-Acceptor) | Electron-Poor (Strong EWG) | Electron-Rich (Conjugated Donor) |
| Carbonyl Reactivity | Moderate: Deactivated by NMe₂/OMe resonance. | High: Activated by -NO₂ induction. | Low: Strongly deactivated by para-NMe₂ resonance. |
| Cyclization Potential | High: Pre-positioned for peri-cyclizations. | Medium: Requires reduction step (-NO₂ | Null: Geometry prevents intramolecular cyclization. |
| Fluorescence | High (often forms fluorescent quinolines). | Non-fluorescent (Quencher). | High (Intramolecular Charge Transfer). |
| Solubility | Lipophilic; soluble in DCM, EtOAc. | Moderate; soluble in alcohols. | Moderate; soluble in alcohols. |
Technical Characterization: The "Self-Validating" Workflow
To ensure scientific integrity, characterization must rely on cross-referencing spectral data. The following workflow distinguishes the target from its isomers.
NMR Spectroscopic Signature
The definitive identification relies on the 1,2,3-substitution pattern of the benzene ring, which is distinct from the 1,4-pattern of the para-isomer.
-
Aldehyde Proton (-CHO): Appears as a singlet at ~10.1–10.3 ppm . It is slightly deshielded compared to the para-isomer due to the anisotropic effect of the ortho-NMe₂ group.
-
Aromatic Region (3 Protons):
-
H-4: Doublet (or dd) ~7.2 ppm (Shielded by OMe).
-
H-5: Triplet (t) ~7.4 ppm (Couples to H4 and H6).
-
H-6: Doublet (d) ~7.6 ppm (Deshielded by carbonyl).
-
Contrast: The para-isomer shows a symmetric AA'BB' doublet pair.
-
-
Alkyl Region:
-
-OCH₃: Singlet ~3.9 ppm.
-
-N(CH₃)₂: Singlet ~2.8–3.0 ppm. (Note: Steric twist may broaden this signal or shift it upfield compared to the para-isomer).
-
Visualization: Characterization Logic Tree
Figure 1: Decision tree for distinguishing the target scaffold from common isomeric impurities.
Experimental Protocols
Protocol A: Synthesis of Thiosemicarbazone Derivative (Identity Verification)
This protocol creates a crystalline derivative with a sharp melting point, essential for purity validation when HPLC is ambiguous.
Reagents:
-
2-(Dimethylamino)-3-methoxybenzaldehyde (1.0 mmol, 179 mg)
-
Thiosemicarbazide (1.1 mmol, 100 mg)
-
Ethanol (5 mL)
-
Glacial Acetic Acid (1 drop)
Methodology:
-
Dissolution: Dissolve the aldehyde in warm ethanol (40°C).
-
Condensation: Add thiosemicarbazide and the catalytic drop of acetic acid.
-
Reflux: Heat the mixture to reflux for 2 hours. The solution should turn yellow/orange.
-
Crystallization: Cool to room temperature, then to 4°C. A precipitate will form.
-
Isolation: Filter the solid, wash with cold ethanol, and dry under vacuum.
-
Validation:
-
Expected Yield: >85%
-
Characterization: The disappearance of the aldehyde carbonyl peak (~1680 cm⁻¹) in IR and the appearance of a C=N stretch (~1600 cm⁻¹) confirms derivatization.
-
Protocol B: Friedländer Annulation (Functional Performance Test)
This experiment benchmarks the compound's utility in drug discovery (synthesis of quinolines).
Reagents:
-
2-(Dimethylamino)-3-methoxybenzaldehyde (1.0 mmol)
-
Acetophenone (1.2 mmol)
-
KOH (10% ethanolic solution, 2 mL)
Methodology:
-
Setup: Mix aldehyde and acetophenone in a sealed tube or round-bottom flask.
-
Catalysis: Add the ethanolic KOH.
-
Reaction: Heat at 80°C for 4 hours.
-
Mechanism Check: The reaction proceeds via an aldol condensation followed by cyclization.[2] Note: Because the amine is tertiary (-NMe₂), the final aromatization requires the loss of the dimethylamino group or a rearrangement, often leading to 4-phenylquinoline derivatives or requiring specific oxidative conditions depending on the exact variant of the reaction used.
-
Correction for this specific substrate: Standard Friedländer requires a primary amine (-NH₂). With a dimethylamino group (-NMe₂), the reaction typically requires POCl₃ (Vilsmeier conditions) or specific Lewis acids to facilitate the elimination/cyclization, often yielding acridine-like cores or requiring demethylation in situ.
-
Revised Step 2 (Acid Mediated): Use H₂SO₄/Acetic Acid (catalytic) instead of KOH for tertiary amines to promote cyclization via iminium intermediates.
-
Visualizing the Synthesis Pathway:
Figure 2: Synthetic pathway from precursor to functionalized heterocycle.
References
-
BenchChem. (2025).[1] 2-(Dimethylamino)-3-methoxybenzaldehyde | CAS 1289029-89-5. Retrieved from
-
National Institutes of Health (NIH). (2012). Synthesis and biological evaluation of 2-(3′,4′,5′-trimethoxybenzoyl)-3-N,N-dimethylamino benzo[b]furan derivatives. Retrieved from
-
Royal Society of Chemistry. (2023).[3] Concise Synthesis of 2,3-Disubstituted Quinoline Derivatives via Ruthenium-Catalyzed Three-Component Deaminative Coupling. Retrieved from
-
Sigma-Aldrich. (2025). NMR Chemical Shifts of Impurities and Common Solvents. Retrieved from
-
ResearchGate. (2011). Analytical, Biochemical and Synthetic Applications of Para-Dimethylaminobenzaldehyde. Retrieved from
Sources
A Senior Application Scientist's Guide to the Reactivity of 2-(Dimethylamino)-3-methoxybenzaldehyde and its Isomers
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of organic synthesis and medicinal chemistry, the subtle placement of functional groups on an aromatic scaffold can dramatically alter a molecule's reactivity and, consequently, its utility as a synthetic building block or its pharmacological profile. This guide offers an in-depth comparison of the chemical reactivity of 2-(Dimethylamino)-3-methoxybenzaldehyde and its constitutional isomers. We will dissect the interplay of electronic and steric effects that govern the behavior of these molecules in key organic transformations, supported by established chemical principles and illustrative experimental data.
The Isomeric Landscape: A Dance of Electrons and Sterics
The family of (Dimethylamino)-methoxybenzaldehydes presents a fascinating case study in substituent effects. Both the dimethylamino (-N(CH₃)₂) and methoxy (-OCH₃) groups are potent electron-donating groups (EDGs) through resonance (+R effect), significantly activating the benzene ring towards electrophilic attack. However, they also exert an electron-withdrawing inductive effect (-I effect) due to the high electronegativity of the nitrogen and oxygen atoms. For both groups, the resonance effect typically dominates, leading to an overall activation of the aromatic system.[1]
The aldehyde functional group (-CHO), in contrast, is a deactivating group, withdrawing electron density from the ring through both resonance and induction, thus making the ring less susceptible to electrophilic attack, primarily at the ortho and para positions. The reactivity of the aldehyde's carbonyl carbon towards nucleophiles is also profoundly influenced by the electronic nature of the ring; electron-donating groups decrease its electrophilicity, slowing down nucleophilic addition reactions.[2]
The relative positioning of these three groups in each isomer creates a unique electronic and steric environment, dictating both the reactivity of the aldehyde and the preferred sites for substitution on the aromatic ring.
Nucleophilic Addition to the Carbonyl Group: A Tale of Attenuation
The quintessential reaction of an aldehyde is nucleophilic addition to the electrophilic carbonyl carbon. The presence of strong electron-donating groups like dimethylamino and methoxy on the benzene ring increases the electron density on the carbonyl carbon, thereby reducing its electrophilicity and generally slowing the rate of nucleophilic attack compared to unsubstituted benzaldehyde.[2]
Comparative Reactivity in Nucleophilic Addition Reactions
| Isomer | Key Steric and Electronic Factors | Predicted Reactivity Rank (Highest to Lowest) |
| 2-(Dimethylamino)-3-methoxybenzaldehyde | Strong Steric Hindrance: The bulky dimethylamino group at the ortho position severely impedes the approach of nucleophiles to the adjacent aldehyde. Strong +R Effect: Both groups donate electron density, reducing carbonyl electrophilicity. | 4 |
| 3-(Dimethylamino)-4-methoxybenzaldehyde | Moderate +R Effect: Both groups donate electron density. The para methoxy group strongly deactivates the carbonyl. | 3 |
| 4-(Dimethylamino)-2-methoxybenzaldehyde | Strong +R Effect: The para dimethylamino group exerts a very strong electron-donating effect, significantly reducing carbonyl electrophilicity. | 2 |
| 4-(Dimethylamino)-3-methoxybenzaldehyde | Strong +R Effect: The para dimethylamino group strongly deactivates the carbonyl. | 2 |
| 5-(Dimethylamino)-2-methoxybenzaldehyde | Less Direct +R Effect: The meta dimethylamino group's resonance effect on the carbonyl is less pronounced. | 1 |
This ranking is a qualitative prediction based on established principles of organic chemistry. Experimental verification is crucial.
Experimental Workflow: Comparative Grignard Reaction
This protocol outlines a method to empirically compare the reactivity of the isomers towards a Grignard reagent.
Caption: Workflow for comparing the reactivity of isomers in a Grignard reaction.
Step-by-Step Protocol:
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), place a stirred solution of one equivalent of the specific (dimethylamino)-methoxybenzaldehyde isomer in anhydrous tetrahydrofuran (THF) in a flask cooled to 0°C.
-
Reaction: Slowly add one equivalent of a standardized solution of Phenylmagnesium bromide in THF to the aldehyde solution.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) at regular intervals to observe the consumption of the starting material.
-
Work-up: After a predetermined time, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction and Analysis: Extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Analyze the crude product mixture by ¹H NMR or gas chromatography (GC) to determine the conversion percentage.
Expected Outcome: 2-(Dimethylamino)-3-methoxybenzaldehyde is expected to show the lowest conversion due to severe steric hindrance from the ortho-dimethylamino group, which shields the carbonyl from the bulky Grignard reagent.[3][4] The other isomers' reactivity will be modulated primarily by the electron-donating strength of the substituents, with the para-dimethylamino isomers likely being the least reactive among the non-ortho substituted ones.
Electrophilic Aromatic Substitution: A Battle for Directing Dominance
The presence of two strong activating groups and one deactivating group on the benzene ring makes electrophilic aromatic substitution (EAS) on these isomers a complex affair. The regiochemical outcome is determined by the cumulative directing effects of the substituents. The dimethylamino group is one of the strongest activating and ortho, para-directing groups, followed by the methoxy group.[5] The aldehyde group is a meta-director.
Regioselectivity in Electrophilic Aromatic Substitution
| Isomer | Predicted Major Monosubstitution Product(s) (e.g., Nitration) | Rationale |
| 2-(Dimethylamino)-3-methoxybenzaldehyde | 4- and 6-nitro derivatives | The powerful ortho, para-directing dimethylamino and methoxy groups will direct the incoming electrophile to the available activated positions. The 6-position is sterically more accessible. |
| 3-(Dimethylamino)-4-methoxybenzaldehyde | 6-nitro derivative | The 6-position is ortho to the methoxy group and meta to the dimethylamino group. The combined activation and directing effects favor this position. |
| 4-(Dimethylamino)-2-methoxybenzaldehyde | 5-nitro derivative | The 5-position is ortho to the strongly activating para-dimethylamino group and meta to the methoxy group, making it the most likely site of substitution. |
| 4-(Dimethylamino)-3-methoxybenzaldehyde | 5- and 2-nitro derivatives | The 5-position is ortho to the dimethylamino group. The 2-position is ortho to the methoxy group and meta to the dimethylamino group. A mixture of products is likely. |
| 5-(Dimethylamino)-2-methoxybenzaldehyde | 4- and 6-nitro derivatives | The 4- and 6-positions are ortho and para to the activating methoxy group and are also activated by the meta dimethylamino group. |
Experimental Workflow: Vilsmeier-Haack Formylation of a Precursor
The Vilsmeier-Haack reaction is a mild method for the formylation of electron-rich aromatic rings and is a common synthetic route to these aldehydes.[6] Analyzing the formylation of a common precursor, such as a dimethoxydimethylaniline, can provide insight into the directing effects.
Caption: General workflow for the Vilsmeier-Haack formylation.
Step-by-Step Protocol:
-
Vilsmeier Reagent Formation: In a fume hood, cool N,N-dimethylformamide (DMF) in a flask to 0°C. Slowly add phosphorus oxychloride (POCl₃) dropwise with stirring, maintaining the temperature below 10°C. Stir the mixture at 0°C for 30 minutes.
-
Formylation: Add the N,N-dimethyl-dimethoxyaniline precursor (1 equivalent) to the freshly prepared Vilsmeier reagent.
-
Reaction Progression: Allow the reaction to warm to room temperature and then heat to 60-80°C for several hours, monitoring by TLC.
-
Work-up: Cool the reaction mixture and carefully pour it onto crushed ice. Neutralize the mixture with an aqueous solution of sodium hydroxide until basic.
-
Isolation and Analysis: Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting isomeric mixture of aldehydes by column chromatography and characterize each isomer using NMR spectroscopy to determine the regiochemical outcome.
Expected Outcome: The formylation will be directed by the powerful ortho, para-directing dimethylamino and methoxy groups. The precise ratio of isomers will depend on the starting precursor and the steric accessibility of the activated positions. For instance, starting with 2,3-dimethoxy-N,N-dimethylaniline, formylation is expected to occur at the 4- and 6-positions, with the 6-position potentially favored due to reduced steric hindrance.
Conclusion: A Guide for Rational Molecular Design
The reactivity of 2-(Dimethylamino)-3-methoxybenzaldehyde and its isomers is a nuanced interplay of potent electronic effects and significant steric constraints. For nucleophilic additions to the carbonyl group, the ortho-substituted isomer is by far the least reactive due to steric hindrance. For the remaining isomers, the powerful electron-donating capacity of the dimethylamino and methoxy groups attenuates the electrophilicity of the carbonyl carbon, with the effect being most pronounced when these groups are para to the aldehyde.
In electrophilic aromatic substitution, the formidable activating and ortho, para-directing nature of the dimethylamino and methoxy groups dominates, leading to substitution at the most electron-rich and sterically accessible positions. Understanding these principles is paramount for researchers and drug development professionals in designing efficient synthetic routes and in predicting the metabolic fate and potential interactions of molecules containing these versatile scaffolds.
References
-
Exploring the Chemical Properties and Synthesis of 4-(Dimethylamino)benzaldehyde. (2026, January 5). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Comprehensive Mechanistic Analysis and Stereoselectivity Evaluation in the Enolate-Driven Aldol Condensation of Benzaldehyde and Acetone for Targeted Product Isolation. (2024, October 31).
-
EAS:Ortho vs. Para Positions Explained. (n.d.). ClutchPrep. [Link]
-
The highest rate of reduction is observed when Grignard's reagent is treated with... (n.d.). Vaia. [Link]
- Kinetics of crossed aldol condensations in high-temperature w
-
Ortho, Para, Meta. (2022, January 3). Chemistry Steps. [Link]
- Use of Silver Carbonate in the Wittig Reaction. (2012). The Journal of Organic Chemistry.
-
An Explanation of Substituent Effects. (2019, June 5). Chemistry LibreTexts. [Link]
-
reactions of partially solvated grignard reagents with benzaldehyde. (2025, December 6). ResearchGate. [Link]
-
The Wittig reaction. (n.d.). Lumen Learning. [Link]
-
Understanding the Ortho Effect: A Deep Dive Into Chemical Interactions. (2026, January 15). Oreate AI Blog. [Link]
-
Wittig reaction with benzaldehyde. (2014, November 4). Chemistry Stack Exchange. [Link]
- The Complete Mechanism of an Aldol Condensation. (2016, July 1). Journal of the American Chemical Society.
-
Synthesis of 4-dimethylaminobenzaldehyde. (n.d.). PrepChem.com. [Link]
-
Grignard Reaction. (n.d.). Organic Chemistry Portal. [Link]
-
Reactivity of Grignard reagent. (2019, June 9). Chemistry Stack Exchange. [Link]
-
The Wittig Reaction. (2022, August 17). YouTube. [Link]
- ANALYTICAL, BIOCHEMICAL AND SYNTHETIC APPLICATIONS OF Para-DIMETHYLAMINOBENZALDEHYDE Review Article. (2011, November 20). International Journal of Drug Design and Discovery.
- Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. (2026, January 9). Malaysian Journal of Analytical Sciences.
-
The reduction of 4-methoxybenzaldehyde and 4-(dimethylamino)benzaldehyde. (n.d.). ResearchGate. [Link]
-
Aldol condensation of benzaldehyde and heptanal: A comparative study of laboratory and industrially prepared Mg-Al mixed oxides. (2017, May 25). ResearchGate. [Link]
-
4-(Dimethylamino)-2-methoxybenzaldehyde. (n.d.). PubChem. [Link]
- The Grignard Reaction – Unraveling a Chemical Puzzle. (2020, January 17).
-
The Wittig Reaction. (2023, January 22). Chemistry LibreTexts. [Link]
- Electronic vs steric effects on the stability of anionic species: a case study on the ortho and para regioisomers of organofullerenes. (2007). The Journal of Organic Chemistry.
-
4-(dimethylamino)-2-methoxybenzaldehyde (C10H13NO2). (n.d.). PubChemLite. [Link]
-
Effect of aldehyde and methoxy substituents on nucleophilic aromatic substitution by [ 18F]fluoride. (2025, August 5). ResearchGate. [Link]
-
Which is more reactive towards nucleophilic substitution reaction among methyl benzaldehyde, aminobenzaldehylde and salicyldehyde?. (2020, February 3). Quora. [Link]
- Electrophilic aromatic substitution reactions of compounds with Craig-Möbius aromaticity. (2021, September 20). Science Advances.
- Synthesis, Spectroscopic Characterization and Thermal Studies of (E,E)-2-Hydroxy-3-methoxybenzaldehyde Azine. (2014, February 15). Asian Journal of Chemistry.
-
Order of reactivity of carbonyl compounds to Nucleophilic addition reaction. (2013, December 17). Chemistry Stack Exchange. [Link]
-
Activating and Deactivating Groups In Electrophilic Aromatic Substitution. (2017, September 26). Master Organic Chemistry. [Link]
- Preparation method of 2,3-dimethoxy benzaldehyde. (n.d.).
Sources
Biological Activity of 2-(Dimethylamino)-3-methoxybenzaldehyde Derivatives
This guide provides a technical comparison and experimental framework for evaluating the biological activity of 2-(Dimethylamino)-3-methoxybenzaldehyde derivatives. Due to the specific nature of this scaffold, the guide synthesizes direct chemical properties with comparative biological data from structural analogues (e.g., o-veratraldehyde and p-dimethylaminobenzaldehyde derivatives) to establish a baseline for performance.
A Comparative Technical Guide for Drug Development
Executive Summary & Scaffold Analysis
2-(Dimethylamino)-3-methoxybenzaldehyde (CAS: 1289029-89-5) represents a highly specialized pharmacophore scaffold. Unlike its more common analogues (e.g., 2,3-dimethoxybenzaldehyde or 4-dimethylaminobenzaldehyde), this molecule combines an electron-donating dimethylamino group at the ortho position with a methoxy group at the meta position.
Key Structural Advantages:
-
Steric Influence: The bulky ortho-dimethylamino group induces a twisted conformation, potentially enhancing selectivity for specific enzyme pockets (e.g., kinases) compared to planar analogues.
-
Electronic Modulation: The nitrogen lone pair acts as a strong electron donor, increasing the basicity of the Schiff bases derived from the aldehyde, which can enhance metal chelation in metallodrugs.
-
Lipophilicity: The tertiary amine increases logP compared to primary amino or hydroxyl analogues, improving membrane permeability.
Comparative Performance Analysis
This section compares the theoretical and reported activities of derivatives (Schiff bases and Chalcones) synthesized from this scaffold against standard clinical agents and structural analogues.
Table 1: Biological Activity Profile (Comparative Benchmarking)
Data represents a synthesis of reported values for structurally homologous derivatives (e.g., 2,3-dimethoxy and 4-dimethylamino analogues) to serve as a predictive baseline.
| Derivative Class | Target Mechanism | Comparative Potency (vs. Standard) | Key Analogues (Baseline Data) |
| Schiff Bases (e.g., with Isoniazid) | Antimycobacterial (InhA inhibition) | High (MIC: 0.5–2.0 µg/mL) | 2,3-dimethoxy derivatives show MIC ~0.5 µg/mL against M. tuberculosis [1]. |
| Chalcones (e.g., with Acetophenone) | Anticancer (Tubulin polymerization inhibition) | Moderate (IC50: 5–15 µM) | Trimethoxychalcones exhibit IC50 ~5 µM in MCF-7 lines [2]. |
| Metal Complexes (Cu/Zn) | DNA Cleavage / Antioxidant | Very High (Superior to ligand) | o-Vanillin complexes show >50% DNA cleavage activity; the dimethylamino group enhances stability [3]. |
| Hydrazones | Antifungal (Ergosterol synthesis) | Moderate (MIC: 12–25 µg/mL) | 4-dimethylamino analogues show MIC ~12.5 µg/mL against C. albicans [4]. |
Table 2: Physicochemical Properties Comparison
Comparing the 2-(Dimethylamino)-3-methoxy scaffold against common alternatives.
| Property | 2-(Dimethylamino)-3-methoxy- | 2,3-Dimethoxy- (o-Veratraldehyde) | 4-Dimethylamino- (Ehrlich's) |
| LogP (Lipophilicity) | ~2.1 (Predicted) | 1.6 | 1.8 |
| H-Bond Acceptors | 3 (N, O, O) | 3 (O, O, O) | 2 (N, O) |
| Electronic Effect | Strong Donor (+I, +M) | Moderate Donor (+M) | Strong Donor (+M, Para) |
| Primary Application | Kinase Inhibitors, Metallodrugs | Antimicrobials | Dyes, Probes |
Mechanism of Action & Signaling Pathways
The biological activity of these derivatives typically follows two distinct pathways depending on the functionalization.
Pathway 1: Schiff Base Metal Chelation (Antimicrobial)
The azomethine nitrogen (-CH=N-) and the ortho-dimethylamino group create a tridentate or bidentate pocket for metal ions (Cu²⁺, Zn²⁺). These complexes generate Reactive Oxygen Species (ROS) that cleave bacterial DNA.
Pathway 2: Chalcone Tubulin Interference (Anticancer)
Chalcone derivatives act as Michael acceptors, covalently binding to cysteine residues on tubulin, preventing microtubule assembly and arresting the cell cycle at G2/M.
Figure 1: Divergent synthesis pathways leading to antimicrobial (Schiff base) and anticancer (Chalcone) mechanisms.
Experimental Protocols
To validate the activity of derivatives from this scaffold, the following self-validating protocols are recommended.
Protocol A: Synthesis of Schiff Base Derivatives
Target: Formation of Azomethine Linkage
-
Reagents: Dissolve 1.0 mmol of 2-(Dimethylamino)-3-methoxybenzaldehyde and 1.0 mmol of the primary amine (e.g., 4-aminophenol) in 20 mL of absolute ethanol.
-
Catalysis: Add 2-3 drops of glacial acetic acid.
-
Reaction: Reflux at 80°C for 4-6 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).
-
Workup: Pour into ice-cold water. Filter the precipitate, wash with cold ethanol, and recrystallize from ethanol/DMF.
-
Validation:
-
IR: Disappearance of C=O stretch (~1680 cm⁻¹) and appearance of C=N stretch (~1620 cm⁻¹).
-
¹H NMR: Singlet at δ 8.3–8.8 ppm (Azomethine CH).
-
Protocol B: In Vitro Cytotoxicity Assay (MTT)
Target: Determination of IC50 against Cancer Cell Lines (e.g., MCF-7, HeLa)
-
Seeding: Seed cells at
cells/well in 96-well plates. Incubate for 24h. -
Treatment: Add serial dilutions of the derivative (0.1 – 100 µM) dissolved in DMSO (final DMSO < 0.1%).
-
Incubation: Incubate for 48h at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL). Incubate for 4h.
-
Solubilization: Dissolve formazan crystals in 100 µL DMSO.
-
Measurement: Read absorbance at 570 nm.
-
Calculation: $ \text{Cell Viability (%)} = \frac{\text{Abs(sample)}}{\text{Abs(control)}} \times 100 $. Plot dose-response curve to find IC50.[1]
References
-
Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives. Pharmacy and Drug Development, 2024.
-
Design, Synthesis, anticancer evaluation and in silico studies of 2,4,6-trimethoxychalcone derivatives. Saudi Pharmaceutical Journal, 2022.
-
Antimicrobial Activity and Urease Inhibition of Schiff Bases Derived from Isoniazid. Molecules, 2016.
-
Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes. Arabian Journal of Chemistry, 2017.
-
2-(Dimethylamino)-3-methoxybenzaldehyde Product Data. BenchChem, 2025.
Sources
A Comparative Study of Substituted Benzaldehydes in Synthesis: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the selection of starting materials is a critical decision that profoundly influences the efficiency, yield, and outcome of a synthetic route. Substituted benzaldehydes, a versatile class of aromatic aldehydes, are foundational building blocks in organic synthesis, pivotal to the creation of a vast array of pharmaceuticals, agrochemicals, and fine chemicals.[1] The reactivity of the aldehyde functional group is intricately modulated by the nature and position of substituents on the benzene ring. This guide provides an in-depth, objective comparison of the performance of various substituted benzaldehydes in key synthetic transformations, supported by experimental data and detailed protocols to empower you in your research endeavors.
The Electronic and Steric Influence of Substituents on Benzaldehyde Reactivity
The reactivity of the carbonyl group in benzaldehyde is fundamentally governed by the electrophilicity of the carbonyl carbon. Substituents on the aromatic ring alter this electrophilicity through a combination of inductive and resonance effects.[2]
-
Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO₂), cyano (-CN), and halo (-Cl, -Br) groups pull electron density away from the carbonyl carbon. This inductive and/or resonance withdrawal of electrons increases the partial positive charge on the carbonyl carbon, rendering it more susceptible to nucleophilic attack.[2][3] Consequently, EWGs generally accelerate reactions that proceed via nucleophilic addition.[2]
-
Electron-Donating Groups (EDGs): Conversely, groups like methoxy (-OCH₃), and alkyl (-CH₃) groups donate electron density to the aromatic ring. This donation, primarily through resonance for -OCH₃ and hyperconjugation for -CH₃, decreases the partial positive charge on the carbonyl carbon, thereby reducing its electrophilicity and slowing the rate of nucleophilic attack.[2][4]
-
Steric Hindrance: The size of substituents, particularly those in the ortho position, can physically obstruct the approach of a nucleophile to the carbonyl carbon, thereby slowing down the reaction rate.[5]
The Hammett equation, log(k/k₀) = σρ, provides a powerful quantitative tool for correlating the electronic effects of meta- and para-substituents on the reaction rates of substituted benzaldehydes.[2] In this equation, 'k' and 'k₀' are the rate constants for the substituted and unsubstituted benzaldehyde, respectively, 'σ' is the substituent constant that reflects the electronic effect of the substituent, and 'ρ' is the reaction constant which indicates the sensitivity of the reaction to these effects.[2]
Comparative Performance in Key Synthetic Transformations
To illustrate the practical implications of these electronic and steric effects, we will now compare the performance of variously substituted benzaldehydes in three fundamental and widely utilized synthetic reactions: the Claisen-Schmidt condensation for chalcone synthesis, oxidation to benzoic acids, and reduction to benzyl alcohols.
Claisen-Schmidt Condensation: Synthesis of Chalcones
The Claisen-Schmidt condensation, a base-catalyzed aldol condensation between a substituted benzaldehyde and an acetophenone, is a cornerstone reaction for the synthesis of chalcones, which are important precursors for flavonoids and other biologically active compounds.[3][6] The rate-determining step involves the nucleophilic attack of the acetophenone enolate on the carbonyl carbon of the benzaldehyde.
Data Presentation: Performance of Substituted Benzaldehydes in Chalcone Synthesis
The following table summarizes the performance of various para-substituted benzaldehydes in the Claisen-Schmidt condensation with acetophenone, highlighting the profound impact of the substituent's electronic nature on reaction yield and time.
| Benzaldehyde Derivative | Substituent Type | Yield (%) | Reaction Time (min) |
| p-Nitrobenzaldehyde | Electron-Withdrawing | 94 | 10 |
| p-Chlorobenzaldehyde | Electron-Withdrawing | 92 | 15 |
| p-Bromobenzaldehyde | Electron-Withdrawing | 91 | 15 |
| Benzaldehyde | Unsubstituted | 74 | 60 |
| p-Methylbenzaldehyde | Electron-Donating | 65 | 120 |
| p-Methoxybenzaldehyde | Electron-Donating | 58 | 180 |
Data extracted from a study by Donaire-Arias et al. (2023) as cited in BenchChem.[3]
As the data clearly demonstrates, the presence of a strong electron-withdrawing group like the nitro group at the para position leads to a significantly higher yield and a dramatically shorter reaction time compared to the unsubstituted benzaldehyde and aldehydes bearing electron-donating groups.[3] This is a direct consequence of the enhanced electrophilicity of the carbonyl carbon in p-nitrobenzaldehyde, which facilitates the nucleophilic attack by the enolate.
Experimental Protocol: Claisen-Schmidt Condensation for Chalcone Synthesis
This protocol is a standardized procedure for the synthesis of chalcones, allowing for a reproducible and objective comparison between different benzaldehyde derivatives.[3]
Materials:
-
Substituted Benzaldehyde (3.23 mmol)
-
Acetophenone (3.26 mmol)
-
Potassium Hydroxide (KOH) (0.391 mmol)
-
Ethanol (EtOH) (7 mL)
Procedure:
-
In a suitable reaction vessel, dissolve the substituted benzaldehyde (3.23 mmol) in 7 mL of ethanol.
-
To this solution, add acetophenone (3.26 mmol) followed by potassium hydroxide (0.391 mmol).
-
Subject the reaction mixture to ultrasonication at a constant temperature of 40°C.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the resulting crude product by recrystallization from ethanol or by column chromatography to yield the pure chalcone.[3]
Visualization: Experimental Workflow for Chalcone Synthesis
Caption: Experimental workflow for chalcone synthesis via Claisen-Schmidt condensation.
Oxidation to Benzoic Acids
The oxidation of substituted benzaldehydes to their corresponding benzoic acids is a fundamental transformation in organic synthesis.[2] The kinetics and mechanism of this reaction are sensitive to the nature of the substituent on the aromatic ring. Studies on the oxidation of monosubstituted benzaldehydes by various oxidizing agents, such as benzyltrimethylammonium chlorobromate, have shown that the reaction is first order with respect to both the benzaldehyde and the oxidizing agent.[7]
The rate of oxidation is influenced by the electronic properties of the substituent. For instance, in the oxidation of 35 monosubstituted benzaldehydes, it was observed that the rates for meta- and para-substituted compounds correlated well with Charton's triparametric LDR equation, while ortho-substituted benzaldehydes were correlated with the tetraparametric LDRS equation.[7] The positive value of η in these correlations suggests the presence of an electron-deficient reaction center in the rate-determining step, indicating that electron-donating groups can accelerate the reaction in some cases, depending on the specific mechanism and oxidizing agent.[7][8]
Experimental Protocol: General Procedure for Phase Transfer Catalyzed Oxidation
This protocol describes a general method for the oxidation of substituted benzaldehydes to benzoic acids using potassium permanganate under phase transfer catalysis, which offers high yields under mild conditions.[9]
Materials:
-
Substituted Benzaldehyde
-
Potassium Permanganate (KMnO₄)
-
Phase Transfer Catalyst (e.g., Tetrabutylammonium Bromide - TBAB)
-
Non-polar Solvent (e.g., Ethyl Acetate or Toluene)
-
Water
Procedure:
-
Dissolve the substituted benzaldehyde and the phase transfer catalyst in the non-polar solvent in a reaction flask.
-
Prepare an aqueous solution of potassium permanganate.
-
Add the aqueous permanganate solution to the organic solution and stir the biphasic mixture vigorously at room temperature.
-
Monitor the reaction progress by observing the disappearance of the purple color of the permanganate ion.
-
After the reaction is complete, separate the two phases.
-
Acidify the aqueous phase to precipitate the corresponding benzoic acid.
-
Filter, wash, and dry the product. The product can be further purified by recrystallization.[9]
Visualization: Proposed Mechanism of Permanganate Oxidation under PTC
Caption: Phase transfer catalysis mechanism for permanganate oxidation of benzaldehydes.
Reduction to Benzyl Alcohols
The reduction of substituted benzaldehydes to their corresponding benzyl alcohols is a common and important transformation. This reaction typically proceeds via the nucleophilic addition of a hydride ion to the carbonyl carbon.[2] Therefore, the reaction rate is sensitive to the electrophilicity of the carbonyl carbon.
Biocatalytic reductions offer an environmentally friendly alternative to traditional reducing agents. Studies using plant-based crude reductase enzymes have shown that the conversion of substituted benzaldehydes is dependent on the electronic and steric nature of the substituent.[10][11]
Data Presentation: Biocatalytic Reduction of Substituted Benzaldehydes
The following table presents the conversion percentages for the bioreduction of various substituted benzaldehydes using pinto bean seeds as the reductase source.
| Benzaldehyde Derivative | Substituent Type | Conversion (%) |
| 4-Fluorobenzaldehyde | Electron-Withdrawing | 96-100 |
| 2-Fluorobenzaldehyde | Electron-Withdrawing | 83-100 |
| 4-Chlorobenzaldehyde | Electron-Withdrawing | 50-100 |
| 2-Chlorobenzaldehyde | Electron-Withdrawing | 70-100 |
| 4-Methylbenzaldehyde | Electron-Donating | 70-100 |
| 4-Methoxybenzaldehyde | Electron-Donating | 70-100 |
Data adapted from Solís et al., Biocatalysis and Biotransformation.[10][11]
The results indicate that the presence of electron-withdrawing groups, such as fluorine and chlorine, generally leads to higher conversions in the bioreduction of benzaldehydes. This is consistent with the principle that increased electrophilicity of the carbonyl carbon facilitates nucleophilic attack by the hydride equivalent from the enzyme's active site.[11]
Experimental Protocol: General Procedure for Biocatalytic Reduction
This protocol provides a general method for the biocatalytic reduction of substituted benzaldehydes using bean seeds as a source of reductase enzymes.
Materials:
-
Substituted Benzaldehyde
-
Bean Seeds (e.g., Pinto beans)
-
Phosphate Buffer (pH 7.0)
-
Organic Solvent for extraction (e.g., Ethyl Acetate)
Procedure:
-
Grind the bean seeds into a fine powder.
-
Suspend the powdered bean seeds in a phosphate buffer solution.
-
Add the substituted benzaldehyde to the suspension.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with gentle shaking.
-
Monitor the reaction progress using TLC or GC analysis.
-
After the reaction is complete, extract the product with an organic solvent.
-
Dry the organic extract over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude benzyl alcohol.
-
Purify the product by column chromatography if necessary.
Visualization: Biocatalytic Reduction Workflow
Caption: Experimental workflow for the biocatalytic reduction of substituted benzaldehydes.
Conclusion
The judicious selection of a substituted benzaldehyde is paramount for the success of a synthetic strategy. As demonstrated through comparative data and established protocols, the electronic and steric properties of the substituents profoundly dictate the reactivity of the aldehyde and, consequently, the efficiency of the reaction. Electron-withdrawing groups generally enhance reactivity towards nucleophiles, as evidenced in the Claisen-Schmidt condensation and bioreduction, leading to higher yields and shorter reaction times. Conversely, electron-donating groups tend to decrease reactivity. This guide provides a foundational understanding and practical methodologies to aid researchers in making informed decisions for the rational design and optimization of their synthetic pathways.
References
- A Comparative Guide to the Reactivity of Substituted Benzaldehydes - Benchchem.
- Kinetics and Mechanism of the Oxidation of Substituted Benzaldehydes by Benzyltrimethylammonium Chlorobromate | The Journal of Organic Chemistry - ACS Publications.
- Reduction of substituted benzaldehydes, acetophenone and 2-acetylpyridine using bean seeds as crude reductase enzymes: Biocatalysis and Biotransformation - Taylor & Francis.
- Studies on the Kinetics of Benzyltrimethylammonium fluorochromate Oxidation of Substituted Benzaldehydes in aqueous Acetic Acid Medium.
- Oxidation of Benzaldehyde and Substituted Benzaldehydes by Permanganate under Phase Transfer Catalysis in non-Polar Solvents - JOCPR.
- Structure-Reactivity Correlation in the Oxidation of Substituted Benzaldehydes by Pyridinium Bromochromate - ResearchGate.
- performance of 3-Nitrobenzaldehyde in chalcone synthesis vs other aldehydes - Benchchem.
- Full article: Reduction of substituted benzaldehydes, acetophenone and 2-acetylpyridine using bean seeds as crude reductase enzymes - Taylor & Francis.
- (PDF) Reduction of substituted benzaldehydes, acetophenone and 2-acetylpyridine using bean seeds as crude reductase enzymes - ResearchGate.
- Oxidation of Benzaldehyde and Substituted Benzaldehydes by Permanganate under Phase Transfer Catalysis in Non Polar Solvents - IRA Academico Research.
- Insights into Substituent Effects of Benzaldehyde Derivatives in a Heterogenous Organocatalyzed Aldol Reaction.
- Synthesis and Characterization of Some Chalcone Derivatives - Science Alert.
- A Comparative Analysis of Mesitaldehyde and Benzaldehyde Reactivity: A Guide for Researchers - Benchchem.
- Substituted Benzaldehyde: Significance and symbolism.
Sources
- 1. wisdomlib.org [wisdomlib.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. d-nb.info [d-nb.info]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. scialert.net [scialert.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. research-advances.org [research-advances.org]
- 10. tandfonline.com [tandfonline.com]
- 11. tandfonline.com [tandfonline.com]
electronic effects of substituents in 2-(Dimethylamino)-3-methoxybenzaldehyde
A Guide to Steric-Electronic Decoupling in Substituted Benzaldehydes
Executive Summary
The "Orthogonal" Push-Pull System For researchers in medicinal chemistry and chromophore design, 4-(dimethylamino)benzaldehyde (4-DMAB) is the standard "push-pull" building block. However, its utility is often limited by resonance deactivation : the strong electron donation from the para-nitrogen significantly reduces the electrophilicity of the carbonyl carbon, making condensation reactions (e.g., Knoevenagel, Wittig) sluggish.
2-(Dimethylamino)-3-methoxybenzaldehyde represents a high-performance alternative governed by Steric Inhibition of Resonance (SIR) . In this specific 2,3-substitution pattern, the bulky dimethylamino group is mechanically twisted out of planarity by the flanking aldehyde (C-1) and methoxy (C-3) groups. This "steric decoupling" prevents the nitrogen lone pair from deactivating the carbonyl via resonance, while retaining the solubility and spectral benefits of the amino group.
Key Application: Ideal for synthesizing sterically crowded scaffolds or when high carbonyl electrophilicity is required in electron-rich precursors.
Part 1: Electronic Landscape Analysis
To understand the utility of the 2-(dimethylamino)-3-methoxy variant, we must contrast its electronic vectors with the industry standard.
1. The Mechanism of Steric Decoupling
In the standard 4-isomer, the nitrogen lone pair aligns parallel to the
In the 2-(dimethylamino)-3-methoxy target, the environment is radically different:
-
Buttressing Effect: The 3-methoxy group acts as a "buttress," physically pushing the 2-dimethylamino group.
-
Twisted Conformation: To relieve strain between the 1-aldehyde and 3-methoxy groups, the dimethylamino group rotates roughly 60–90° out of the aromatic plane.
-
Electronic Consequence: The resonance pathway (+M) is severed. The nitrogen acts primarily through induction (-I), actually activating the carbonyl rather than deactivating it.
2. Visualization of Electronic Pathways
The following diagram maps the competing electronic effects in the target molecule versus the standard alternative.
Figure 1: Comparative mechanistic pathway showing how steric crowding in the target molecule preserves carbonyl reactivity.
Part 2: Comparative Reactivity Profile
The following table contrasts the target molecule against common alternatives. This data is critical for selecting the right building block for synthesis.[1]
| Feature | Target: 2-(NMe₂)-3-(OMe)-Benzaldehyde | Standard: 4-(NMe₂)-Benzaldehyde | Control: 3-Methoxybenzaldehyde |
| Dominant Effect | Inductive Withdrawal (-I) (due to SIR) | Resonance Donation (+M) | Inductive Withdrawal (-I) |
| Carbonyl Reactivity | High (Electrophilic) | Low (Deactivated) | Moderate |
| N-Lone Pair Availability | High (Localized on N) | Low (Delocalized into ring) | N/A |
| Fluorescence (TICT) | High propensity for Twisted Intramolecular Charge Transfer | Low (Planar ICT) | None |
| Primary Use Case | Fast condensation reactions; TICT probes | Stable dyes; Ehrlich's Reagent | General synthesis |
Senior Scientist Insight:
"If your Knoevenagel condensation with 4-DMAB is failing even under reflux, switch to the 2,3-substituted variant. The steric twist restores the aldehyde's electrophilicity, often allowing the reaction to proceed at room temperature."
Part 3: Experimental Validation Protocols
To validate the electronic state of your specific batch, use the following self-validating NMR and Solvatochromism protocols.
Protocol A: 1H-NMR Chemical Shift Validation
The chemical shift of the aldehyde proton is a direct reporter of electron density at the carbonyl carbon.
Methodology:
-
Dissolve 10 mg of substrate in 0.6 mL CDCl₃.
-
Acquire 1H-NMR (minimum 300 MHz).
-
Focus on the aldehyde region (9.5 – 10.5 ppm).
Expected Results:
-
Standard (4-DMAB):
ppm. (Upfield shift due to electron shielding from resonance). -
Target (2,3-isomer):
ppm. (Downfield shift).-
Why? The loss of resonance donation (+M) combined with the inductive withdrawal (-I) of the oxygen and nitrogen makes the proton more acidic and deshielded.
-
Protocol B: Solvatochromic Shift Assay (TICT Detection)
This experiment confirms the "twisted" nature of the dimethylamino group.
Workflow Diagram:
Figure 2: Workflow for detecting Twisted Intramolecular Charge Transfer (TICT) states indicative of steric decoupling.[2][3][4]
Part 4: Synthetic Implications & Handling
1. Synthetic Accessibility Warning
Unlike the 4-isomer, the 2-(dimethylamino)-3-methoxybenzaldehyde cannot be made via simple Vilsmeier-Haack formylation of the parent aniline (which directs para).
-
Required Route: Directed Ortho Metalation (DoM).
-
Precursor: 3-methoxy-N,N-dimethylaniline.
-
Reagent: n-Butyllithium (n-BuLi) / TMEDA.
-
Note: The coordination of Lithium to the 3-methoxy oxygen directs the formylation to the 2-position.
2. Stability
-
Oxidation: This molecule is more prone to air oxidation (to the benzoic acid) than the 4-isomer because the aldehyde is more electron-deficient.
-
Storage: Store under Argon at -20°C.
References
-
Electronic Effects in Benzaldehydes: Comparison of carbonyl electrophilicity in substituted benzaldehydes. BenchChem Reactivity Guide.Link (General reference for benzaldehyde reactivity patterns).
-
Steric Inhibition of Resonance (SIR): Bohm, S., & Exner, O. (2000).[6] Steric inhibition of resonance: a revision and quantitative estimation.[6] Chemistry – A European Journal. Link
-
Vilsmeier-Haack & Formylation Regioselectivity: Mechanistic overview of formylation in electron-rich aromatics. Organic Chemistry Portal.[3]Link
-
NMR Shift Correlations: 1H NMR Chemical Shifts for Common Functional Groups (Aldehydes). Chemistry LibreTexts.Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Structural, vibrational, electronic properties, hirshfeld surface analysis topological and molecular docking studies of N-[2-(diethylamino)ethyl]-2-methoxy-5-methylsulfonylbenzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. jk-sci.com [jk-sci.com]
- 5. Sciencemadness Discussion Board - Vilsmeier–Haack reaction - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. Steric inhibition of resonance: a revision and quantitative estimation on the basis of aromatic carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
